1H-Pyrazol-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-2H,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYRMPXUBGMOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929655 | |
| Record name | 1H-Pyrazol-3-ol | |
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Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137-45-1, 60456-92-0 | |
| Record name | Pyrazol-5-ol | |
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| Record name | 1H-Pyrazol-3-ol | |
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| Record name | 1H-Pyrazol-3-ol | |
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| Record name | 1,2-Dihydro-3H-pyrazol-3-one | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRAZOLONE | |
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Foundational & Exploratory
Navigating the Tautomeric Landscape of 1H-Pyrazol-3-ol: A Technical Guide to Solvent-Dependent Equilibria
Abstract
Pyrazolone scaffolds are cornerstones in medicinal chemistry and materials science, with their utility often dictated by a subtle yet profound chemical phenomenon: tautomerism.[1][2] This technical guide provides an in-depth exploration of the tautomeric behavior of 1H-Pyrazol-3-ol, a fundamental pyrazolone structure. We will dissect the influence of solvent environments on the delicate equilibrium between its principal tautomeric forms. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational understanding and practical, field-proven insights into the experimental and computational methodologies used to characterize and predict this crucial chemical behavior.
Introduction: The Significance of Tautomerism in Pyrazolones
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a critical factor governing the chemical reactivity, biological activity, and physical properties of many heterocyclic compounds.[2][3] In the realm of pyrazolone derivatives, this phenomenon is particularly pronounced, influencing everything from drug-receptor interactions to the spectroscopic characteristics of functional dyes.[4] For this compound, three primary tautomeric forms are in constant interplay: the hydroxyl (OH), the keto (NH), and the zwitterionic (CH) forms. The predominance of any single tautomer is not fixed but is instead exquisitely sensitive to the surrounding chemical environment, most notably the solvent. Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutics and materials.
The Tautomeric Forms of this compound: A Structural Overview
The tautomeric equilibrium of this compound involves the migration of a proton, leading to distinct structural isomers. Let's examine the key players:
-
This compound (OH-form): This enol form is characterized by a hydroxyl group at the C3 position of the pyrazole ring. It possesses aromatic character, contributing to its stability.
-
1,2-Dihydro-3H-pyrazol-3-one (NH-form): In this keto form, the proton resides on one of the ring nitrogen atoms, and a carbonyl group is present at the C3 position.
-
Zwitterionic Form (CH-form): This form, while often a minor contributor, involves charge separation within the molecule and a protonated ring nitrogen.
The relative stability of these forms is dictated by a complex interplay of electronic effects, intramolecular hydrogen bonding, and, most significantly, interactions with the solvent.[5][6]
Caption: Tautomeric equilibrium of this compound.
The Decisive Role of the Solvent
The solvent environment is the primary external factor governing the tautomeric equilibrium of this compound. Solvents influence this balance through a combination of polarity, hydrogen bonding capability, and dielectric constant.
Non-Polar Aprotic Solvents
In non-polar aprotic solvents such as chloroform (CDCl₃) and benzene (C₆D₆), the OH-form of this compound is often the predominant species.[1] This preference is attributed to the ability of the OH-form to stabilize itself through the formation of intermolecular hydrogen-bonded dimers.[1] This self-association is favored in an environment that cannot compete for hydrogen bonding.
Polar Aprotic Solvents
Polar aprotic solvents, like dimethyl sulfoxide (DMSO-d₆), disrupt the intermolecular hydrogen bonding that stabilizes the OH-form dimers.[1][6] While the OH-form may still be present as monomers, the increased polarity of the medium can begin to favor the more polar NH-form .[7] The strong hydrogen bond accepting nature of DMSO can stabilize the N-H proton of the keto tautomer.
Polar Protic Solvents
In polar protic solvents such as methanol (CD₃OD) and water, the equilibrium can be significantly shifted. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating and stabilizing all tautomeric forms. However, the high polarity and hydrogen-bonding capacity of these solvents often favor the more polar NH-form and can also increase the population of the zwitterionic (CH) form . The disruption of intramolecular hydrogen bonds in the enol form by protic solvents can lead to a decrease in its stability.[5][6]
Experimental Methodologies for Tautomer Elucidation
A multi-pronged approach combining various spectroscopic and computational techniques is essential for a comprehensive understanding of tautomeric equilibria.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[3][8]
-
¹H NMR: The chemical shifts of the exchangeable protons (OH and NH) are highly sensitive to the solvent and the dominant tautomeric form. Broadening of signals can indicate a dynamic equilibrium.
-
¹³C NMR: The chemical shift of the C3 carbon provides a clear distinction between the enol and keto forms. The sp²-hybridized carbon of the C-OH group in the enol form resonates at a significantly different frequency than the sp²-hybridized carbonyl carbon in the keto form.[9]
-
¹⁵N NMR: The chemical shifts of the two nitrogen atoms in the pyrazole ring are distinct for each tautomer and provide invaluable information about the protonation state and electronic environment of the nitrogens.[1]
Table 1: Representative NMR Chemical Shift Ranges for this compound Tautomers
| Tautomer | Nucleus | Typical Chemical Shift (ppm) in CDCl₃ | Typical Chemical Shift (ppm) in DMSO-d₆ |
| OH-form | C3 | ~164 | ~160 |
| H5 | ~7.7 | ~8.5 | |
| OH | ~12.2 (broad) | ~11.0 | |
| NH-form | C3 (C=O) | ~168 | ~170 |
| C4 | ~98 | ~95 | |
| NH | (solvent dependent) | (solvent dependent) |
Note: These are approximate values and can vary based on substitution patterns.[1]
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to monitor tautomeric shifts, as the different electronic structures of the tautomers result in distinct absorption maxima.[4][10] A shift in the equilibrium upon changing the solvent will be reflected as a change in the absorption spectrum. This technique is particularly useful for quantitative analysis of tautomer ratios.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The presence of a strong C=O stretching band is indicative of the NH-form, while a broad O-H stretching band suggests the presence of the OH-form.[11]
Computational Chemistry: A Predictive and Complementary Tool
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism.[8][12] These methods allow for:
-
Calculation of Relative Stabilities: DFT can be used to calculate the relative energies of the different tautomers in the gas phase and in various solvents using continuum solvation models (e.g., PCM).[13] This provides a theoretical prediction of the predominant tautomer.
-
Prediction of Spectroscopic Data: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to aid in the assignment of tautomeric structures.[14]
-
Investigation of Interconversion Pathways: Computational methods can be used to model the transition states for proton transfer, providing insights into the kinetics of the tautomeric interconversion.[15]
References
- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Analysis of 1H-Pyrazol-3-ol and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1H-Pyrazol-3-ol and its derivatives. Pyrazole derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Understanding their structural and electronic properties through spectroscopic analysis is crucial for their development and application. This document details the principles and experimental protocols for key spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), and presents key quantitative data for comparative analysis.
Tautomerism of this compound
A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 1,2-dihydro-3H-pyrazol-3-one. The position of this equilibrium is influenced by factors such as the solvent and the nature of substituents on the pyrazole ring. Spectroscopic methods, particularly NMR, are instrumental in studying this tautomerism.[1][2][3]
References
Prototropic Tautomerism in N-Substituted Pyrazolones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted pyrazolones are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their biological activity is intrinsically linked to their chemical structure, which is complicated by the phenomenon of prototropic tautomerism. This guide provides an in-depth exploration of the tautomeric equilibria in N-substituted pyrazolones, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex interplay of factors governing the prevalence of specific tautomeric forms. Understanding and controlling this tautomerism is paramount for the rational design and development of novel therapeutics with optimized efficacy and pharmacokinetic profiles.
Introduction
Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. When substituted at the N1 position, these molecules can exist in several interconverting isomeric forms known as tautomers. Prototropic tautomerism in N-substituted pyrazolones involves the migration of a proton, leading to distinct structural isomers that are in dynamic equilibrium. The three principal tautomeric forms are the OH-form (1H-pyrazol-3-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form (2,4-dihydro-3H-pyrazol-3-one).[1][2][3]
The relative stability and population of these tautomers are influenced by a multitude of factors, including the nature of the substituents on the pyrazolone ring, the polarity of the solvent, temperature, and concentration.[2][3][4] The predominant tautomer can exhibit significantly different physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and molecular geometry, which in turn dictate its biological activity and pharmacokinetic behavior. Therefore, a thorough understanding of the tautomeric landscape of N-substituted pyrazolones is crucial for drug discovery and development.
This technical guide aims to provide a comprehensive overview of prototropic tautomerism in this important class of compounds. It summarizes key quantitative data, details the experimental and computational methods used to study this phenomenon, and provides visual representations of the underlying principles.
Tautomeric Forms of N-Substituted Pyrazolones
The prototropic tautomerism in N-substituted pyrazolones gives rise to three main tautomers. The equilibrium between these forms is the central aspect of their structural chemistry.
References
A Tale of Two Tautomers: An In-depth Technical Guide to 1H-Pyrazol-3-ol and 1H-Pyrazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Among its simple hydroxylated derivatives, 1H-pyrazol-3-ol and 1H-pyrazol-5-ol stand out as crucial structural isomers with distinct chemical personalities and biological potential. This technical guide provides an in-depth comparison of these two isomers, focusing on their structure, properties, synthesis, and relevance in drug development, presented in a format tailored for the scientific community.
Structural Isomerism and Tautomerism: A Fundamental Dichotomy
This compound and 1H-pyrazol-5-ol are constitutional isomers, differing in the position of the hydroxyl group on the pyrazole ring. This seemingly minor difference has profound implications for their chemical behavior, primarily due to the phenomenon of tautomerism. Both isomers exist in equilibrium with their corresponding keto forms, known as pyrazolones.
-
This compound is in equilibrium with 1,2-dihydro-3H-pyrazol-3-one (also known as pyrazolin-3-one).
-
1H-Pyrazol-5-ol exists in a more complex tautomeric equilibrium with 2,4-dihydro-3H-pyrazol-3-one and 1,2-dihydro-3H-pyrazol-5-one (or pyrazolin-5-one).
The predominant tautomer is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring. In many contexts, the pyrazolone form is the more stable and prevalent species.
Comparative Physicochemical and Spectroscopic Properties
Direct comparative data for the unsubstituted parent compounds is scarce in the literature. However, data from substituted derivatives can provide valuable insights. The following tables summarize available and predicted data to facilitate comparison.
Table 1: Physicochemical Properties of Pyrazol-ols and Derivatives
| Property | This compound (Unsubstituted) | 5-(Trifluoromethyl)-1H-pyrazol-3-ol | 1H-Pyrazol-5-ol (Unsubstituted) | 3-Methyl-1-phenyl-1H-pyrazol-5-ol |
| Melting Point (°C) | Data not available | 125-126[1] | Data not available | 130[2] |
| pKa | Data not available | Data not available | Data not available | Data not available |
| Solubility | Soluble in polar organic solvents | Data not available | Soluble in polar organic solvents | Data not available |
Table 2: Comparative Spectroscopic Data (Predicted and from Derivatives)
| Spectroscopic Data | This compound | 1H-Pyrazol-5-ol |
| ¹H NMR (DMSO-d₆, ppm) | Signals for ring protons and exchangeable OH/NH protons are expected. | Signals for ring protons and exchangeable OH/NH protons are expected. |
| ¹³C NMR (DMSO-d₆, ppm) | Resonances for three distinct pyrazole ring carbons. | Resonances for three distinct pyrazole ring carbons. |
| FT-IR (cm⁻¹) | Characteristic O-H and N-H stretching bands, as well as C=O stretching for the pyrazolone tautomer. | Characteristic O-H and N-H stretching bands, and C=O stretching for the pyrazolone tautomer. |
Synthesis Methodologies: Experimental Protocols
The synthesis of unsubstituted pyrazol-ols can be challenging, with many literature methods focusing on substituted derivatives. Below are generalized experimental protocols that can be adapted for the synthesis of the parent compounds.
Synthesis of this compound
A novel two-step synthesis developed for 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates can be conceptually adapted.[3] The general principle involves the acylation of hydrazine followed by cyclization.
Experimental Protocol (Adapted):
-
Acylation of Hydrazine: To a solution of hydrazine hydrate in a suitable solvent (e.g., THF, acetonitrile), slowly add an appropriate acylating agent (e.g., a β-keto ester or a derivative of malonic acid) at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Cyclization: After completion of the acylation, initiate cyclization by adding a suitable reagent, such as tert-butoxy-bis(dimethylamino)methane, and heating the reaction mixture.[3]
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include extraction and washing. Purify the crude product by recrystallization or column chromatography to obtain this compound.
Synthesis of 1H-Pyrazol-5-ol
The synthesis of 5-hydroxypyrazoles often involves the condensation of a hydrazine with a β-keto ester.[3]
Experimental Protocol (General):
-
Reaction Setup: In a round-bottom flask, dissolve a β-keto ester (e.g., ethyl acetoacetate) in a suitable solvent such as ethanol.
-
Hydrazine Addition: Add hydrazine hydrate to the solution. The reaction is often catalyzed by a small amount of acid.
-
Reflux: Heat the reaction mixture to reflux for several hours.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Isolation: Upon completion, cool the reaction mixture to induce crystallization of the product.
-
Purification: Collect the solid product by filtration, wash with a cold solvent, and recrystallize to obtain pure 1H-pyrazol-5-ol.
Role in Drug Development and Signaling Pathways
The pyrazole and pyrazolone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While specific data for the unsubstituted parent compounds is limited, the broader class of pyrazole derivatives has been extensively studied as inhibitors of key signaling pathways implicated in various diseases, including cancer and inflammation.
Inhibition of Kinase Signaling Pathways
Many pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Pyrazole urea-based compounds have been identified as potent inhibitors of p38 MAP kinase, a key player in inflammatory responses.[4]
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, metabolism, and survival. Its aberrant activation is common in cancer. Pyrazolone derivatives have been investigated as potential inhibitors of this pathway.
Conclusion
This compound and 1H-pyrazol-5-ol, along with their tautomeric pyrazolone forms, represent a fascinating and important area of heterocyclic chemistry. Their structural differences lead to distinct properties and synthetic routes. While much of the current research focuses on more complex derivatives, a deeper understanding of the fundamental characteristics of these parent isomers is crucial for the rational design of new therapeutic agents. The pyrazole scaffold's proven success in targeting key signaling pathways underscores the continued importance of exploring the chemical space around these versatile building blocks for future drug discovery efforts.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Hydroxypyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypyrazoles are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, synthetic accessibility, and its role as a "privileged structure" in drug discovery. Compounds incorporating the 3-hydroxypyrazole moiety are found in a wide range of biologically active agents, including anti-inflammatory, anticancer, and antimicrobial therapeutics.[1][2]
A defining characteristic of 3-hydroxypyrazoles is their existence in a tautomeric equilibrium with their corresponding pyrazolone forms. This dynamic behavior significantly influences their physicochemical properties, reactivity, and interactions with biological targets. This guide provides a comprehensive overview of the core physical and chemical properties of 3-hydroxypyrazoles, detailed experimental protocols for their synthesis and characterization, and their applications in modern drug development.
Physical and Spectroscopic Properties
The physical properties of 3-hydroxypyrazoles are governed by their molecular structure, substitution patterns, and the predominant tautomeric form under given conditions.
Tautomerism
3-Hydroxypyrazoles typically exist in equilibrium between the aromatic hydroxy (OH) form and two non-aromatic pyrazolone (NH and CH) forms.[3][4] The position of this equilibrium is highly sensitive to the solvent, temperature, and the nature of substituents on the ring.[5]
-
In nonpolar solvents (e.g., CDCl₃, C₆D₆): The aromatic 1H-pyrazol-3-ol tautomer often predominates, frequently existing as hydrogen-bonded dimers.[4]
-
In polar solvents (e.g., DMSO-d₆): The equilibrium can shift, and monomeric species become more prevalent.[4][5] The presence of different tautomers can lead to broadened signals in NMR spectra due to dynamic exchange.[6]
Caption: Prototropic tautomerism in the 3-hydroxypyrazole system.
Quantitative Physical Properties
The following table summarizes key quantitative data for representative 3-hydroxypyrazole derivatives. These values are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.
| Property | Value | Compound Example | Reference(s) |
| Melting Point (°C) | 214 (dec.) | 3-Amino-5-hydroxypyrazole | [7] |
| pKa | ~6.7 | Unsubstituted Hydroxypyrazole | |
| 12.37 (predicted) | 3-Amino-5-hydroxypyrazole | [7] | |
| logP | ~1.2 | Unsubstituted Hydroxypyrazole | |
| 0.1 (calculated) | Hydroxypyrazoline | [8] | |
| Solubility | Slightly soluble | 3-Amino-5-hydroxypyrazole | [7] |
dec. = decomposes
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation of 3-hydroxypyrazoles and for studying their tautomeric equilibria.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The aromatic OH-tautomer typically shows distinct signals for the pyrazole ring protons. In contrast, the pyrazolone (CH) tautomer will exhibit signals for sp³-hybridized CH₂ protons. The position of the N-H and O-H protons can vary and may appear as broad signals.[6] Comparing spectra to "fixed" N-methyl or O-methyl derivatives is a common strategy to assign the predominant tautomer.[4]
-
¹³C NMR : The chemical shift of the C3 carbon is a key indicator; it resonates at a lower field (e.g., ~164 ppm) in the OH-form compared to the pyrazolone forms.[4] The C4 and C5 carbons also show characteristic shifts that help differentiate between tautomers.[6]
-
-
Infrared (IR) Spectroscopy :
-
The presence of a strong absorption band in the carbonyl region (1650-1720 cm⁻¹) is indicative of the pyrazolone tautomer.
-
The OH-tautomer is characterized by a broad O-H stretching band (3200-3600 cm⁻¹) and the absence of a strong carbonyl peak.
-
Chemical Properties and Reactivity
The 3-hydroxypyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The hydroxyl group can be alkylated or acylated, and the ring nitrogen atoms can be functionalized, providing numerous avenues for synthetic modification. The dual functionality of the keto-enol system allows for a wide range of chemical transformations, making it a versatile building block for creating libraries of diverse compounds.[1]
Experimental Protocols
Synthesis Protocol: Knorr Pyrazole Synthesis
The Knorr synthesis is the most classic and widely used method for preparing pyrazoles and their derivatives, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[9][10][11][12]
Objective: To synthesize a 1-substituted-5-methyl-3-hydroxypyrazole from ethyl acetoacetate and a substituted hydrazine.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Substituted hydrazine hydrochloride (e.g., phenylhydrazine HCl) (1.1 eq)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Sodium acetate (optional, as base if starting with hydrazine salt)
-
Reflux condenser, round-bottom flask, magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add the substituted hydrazine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) to the solution. If using free hydrazine, no base is needed and acetic acid can be used as the solvent and catalyst.
-
Cyclocondensation: Heat the mixture to reflux (approx. 80-100°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (ethyl acetoacetate) is consumed (typically 1-3 hours).[12]
-
Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure and precipitate the product by adding cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure of the product using NMR, IR spectroscopy, and mass spectrometry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 7. 3-Amino-5-hydroxypyrazole CAS#: 6126-22-3 [m.chemicalbook.com]
- 8. Hydroxypyrazoline | C3H6N2O | CID 66921744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
- 11. benchchem.com [benchchem.com]
- 12. chemhelpasap.com [chemhelpasap.com]
Quantum Chemical Calculations for Pyrazole Tautomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. Their biological activity and physicochemical properties are intrinsically linked to the phenomenon of tautomerism, where isomers differing in the position of a proton and a double bond exist in equilibrium. Understanding and predicting the predominant tautomeric form is crucial for rational drug design and the development of novel materials. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the tautomeric preferences of pyrazoles. It details the computational methodologies, presents key quantitative data from seminal studies, and outlines experimental protocols for validation.
Introduction to Pyrazole Tautomerism
The pyrazole ring contains two adjacent nitrogen atoms, leading to the possibility of annular prototropic tautomerism. For a substituted pyrazole, two principal tautomers can exist, commonly designated as the 1H- and 2H-forms (or by the position of the substituent, e.g., 3-substituted and 5-substituted). The equilibrium between these tautomers is influenced by a variety of factors, including the electronic nature of substituents, solvent effects, and temperature.[1][2]
The accurate determination of the relative stability of these tautomers is a non-trivial task that has significant implications. In drug development, for instance, the specific tautomer present can dictate the molecule's interaction with its biological target, affecting its efficacy and pharmacokinetic profile. Quantum chemical calculations have emerged as a powerful tool to predict and quantify the energetic differences between tautomers, providing insights that are often complementary to experimental techniques.[2][3]
Computational Methodologies
The in silico investigation of pyrazole tautomerism relies on a range of quantum chemical methods. The choice of methodology is a critical factor that determines the accuracy and computational cost of the study.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse for studying the tautomerism of pyrazole derivatives due to its favorable balance of accuracy and computational efficiency.[2] Several functionals have been successfully applied:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used and often provides reliable results for the relative energies of tautomers.[1][2][4]
-
M06-2X: This meta-hybrid functional is known for its good performance in describing non-covalent interactions and can be particularly useful when studying intermolecular effects or systems with significant dispersion forces.[1]
-
PBE0 and CAM-B3LYP: These are other hybrid functionals that have been employed in comparative studies of pyrazole and imidazole tautomers.[5]
Ab Initio Methods
While more computationally demanding, ab initio methods can offer higher accuracy:
-
Møller-Plesset Perturbation Theory (MP2): This method accounts for electron correlation and has been used to investigate substituent effects on pyrazole tautomerism.[1][2]
-
Coupled Cluster (CC) and Complete Basis Set (CBS) methods (e.g., CBS-QB3, G4): These high-level methods can provide benchmark-quality energies but are generally restricted to smaller systems due to their computational cost.[5]
Basis Sets
The choice of basis set is crucial for obtaining accurate results. For pyrazole tautomer calculations, Pople-style basis sets are commonly employed, often augmented with diffuse and polarization functions to accurately describe the electron distribution, particularly for anions and hydrogen bonding.
-
6-311++G(d,p) or 6-311++G : These basis sets are frequently used in conjunction with DFT and MP2 calculations for pyrazole tautomers, providing a good compromise between accuracy and computational cost.[1][2]
-
cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): This is another high-quality basis set used for more accurate energy calculations.[1][6]
Solvent Effects
The inclusion of solvent effects is critical, as the relative stability of tautomers can change significantly between the gas phase and solution. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can effectively capture the influence of the solvent environment.[3]
Logical Workflow for Tautomer Analysis
The following diagram illustrates a typical workflow for the computational analysis of pyrazole tautomers.
Quantitative Data Summary
The following tables summarize key quantitative data from computational studies on pyrazole tautomers.
Table 1: Calculated Relative Energies (ΔE) and Gibbs Free Energies (ΔG) of Pyrazole Tautomers.
| Substituent | Tautomer 1 | Tautomer 2 | Method/Basis Set | ΔE (kcal/mol) | ΔG (kcal/mol) | Predominant Tautomer | Reference |
| 3-Amino | 3-Aminopyrazole | 5-Aminopyrazole | B3LYP/6-311++G(d,p) | 2.56 | 2.34 | 3-Aminopyrazole | [1][7] |
| 5-Fluoro | 1H-5-Fluoropyrazole | 1H-3-Fluoropyrazole | MP2/6-311++G | - | - | 1H-5-Fluoropyrazole | [1] |
| 5-Hydroxy | 1H-5-Hydroxypyrazole | 1H-3-Hydroxypyrazole | MP2/6-311++G | - | - | 1H-5-Hydroxypyrazole | [1] |
| 5-CFO | 1H-5-CFO-pyrazole | 1H-3-CFO-pyrazole | MP2/6-311++G | - | - | 1H-3-CFO-pyrazole | [1] |
| 5-COOH | 1H-5-COOH-pyrazole | 1H-3-COOH-pyrazole | MP2/6-311++G | - | - | 1H-3-COOH-pyrazole | [1] |
| 5-BH2 | 1H-5-BH2-pyrazole | 1H-3-BH2-pyrazole | MP2/6-311++G | - | - | 1H-3-BH2-pyrazole | [1] |
| Unsubstituted | Pyrazole (aromatic) | Pyrazole (non-aromatic) | B3LYP/6-311++G | ~10.75 | - | Aromatic | [5][8] |
Note: A positive ΔE or ΔG indicates that Tautomer 2 is higher in energy than Tautomer 1. The predominant tautomer is the one with the lower energy.
Table 2: Influence of Substituents on Tautomeric Stability. [1][2]
| Substituent Type at C3/C5 | Effect on Equilibrium | Favored Tautomer |
| Electron-donating (e.g., -NH2, -OH, -F) | Stabilizes the tautomer with the substituent at that position. | Substituent at C3 favors the 3-substituted tautomer. |
| Electron-withdrawing (e.g., -CFO, -COOH, -BH2) | Destabilizes the tautomer with the substituent at that position. | Substituent at C5 favors the 3-substituted tautomer. |
Experimental Protocols for Validation
Computational predictions should be validated by experimental data. The following are key experimental techniques used to study pyrazole tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying tautomerism in solution.[3][9]
-
Protocol:
-
Sample Preparation: Dissolve the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra. Low-temperature NMR can be employed to slow down the proton exchange rate, potentially allowing for the observation of distinct signals for each tautomer.
-
Data Analysis: The chemical shifts of the pyrazole ring carbons (C3 and C5) and nitrogens are particularly sensitive to the tautomeric form. Comparison of these shifts with those of N-methylated model compounds (which "lock" the tautomeric form) can help in assigning the predominant tautomer.[10] If separate signals for each tautomer are observed, the tautomeric ratio can be determined by integrating the respective signals.[3]
-
X-ray Crystallography
X-ray crystallography provides unambiguous structural information in the solid state.
-
Protocol:
-
Crystal Growth: Grow single crystals of the pyrazole derivative suitable for X-ray diffraction.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise location of all atoms, including the hydrogen on the nitrogen, thus identifying the tautomeric form present in the crystal lattice.[10]
-
Infrared (IR) Spectroscopy
IR spectroscopy, particularly in combination with matrix isolation techniques, can be used to study the vibrational modes of individual tautomers.[1][11]
-
Protocol:
-
Matrix Isolation: The pyrazole derivative is co-deposited with an inert gas (e.g., argon) onto a cold window. This isolates individual molecules and prevents intermolecular interactions.
-
Spectral Acquisition: An IR spectrum of the isolated molecules is recorded.
-
Data Analysis: The N-H stretching frequency is a key diagnostic band. Computational frequency calculations are essential for assigning the observed vibrational bands to specific tautomers.[11]
-
Signaling Pathways and Logical Relationships
The tautomeric equilibrium of pyrazole is a fundamental chemical relationship that can be represented as follows:
Conclusion
Quantum chemical calculations provide a robust and insightful framework for investigating the tautomerism of pyrazole derivatives. The judicious selection of computational methods and basis sets, coupled with the inclusion of solvent effects, allows for the accurate prediction of tautomeric preferences. When combined with experimental validation through techniques such as NMR, X-ray crystallography, and IR spectroscopy, these computational approaches offer a powerful toolkit for researchers in drug discovery and materials science to understand and harness the subtle yet significant effects of tautomerism.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purkh.com [purkh.com]
- 6. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. mdpi.com [mdpi.com]
- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 11. researchgate.net [researchgate.net]
The Dawn of Pyrazole Natural Products: A Technical Guide to Their Initial Discovery and Isolation
For Immediate Release
This technical guide provides an in-depth exploration of the initial discovery and isolation of naturally occurring pyrazole compounds. Tailored for researchers, scientists, and drug development professionals, this document details the seminal findings and experimental protocols that first brought these rare but significant bioactive molecules to light. It focuses on foundational natural pyrazoles, including the first-discovered pyrazole amino acid, β-(1-Pyrazolyl)-alanine, the well-known alkaloid withasomnine, the C-nucleoside antibiotic pyrazofurin, and the marine-derived cinachyrazoles.
Executive Summary
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry. While a vast number of synthetic pyrazole-containing drugs are on the market, their occurrence in nature is notably infrequent. This rarity makes the study of natural pyrazole compounds particularly compelling, offering unique scaffolds for drug discovery. This guide chronicles the initial isolation and characterization of key natural pyrazoles, presenting the data in a structured format for clarity and comparative analysis. Detailed experimental protocols from the original or representative literature are provided to offer practical insights into the pioneering work in this field. Furthermore, biosynthetic and experimental workflows are visualized using Graphviz to illustrate the complex processes involved.
β-(1-Pyrazolyl)-alanine: The First Natural Pyrazole
The history of natural pyrazoles began in 1959 with the landmark isolation of β-(1-Pyrazolyl)-alanine from the seeds of watermelon (Citrullus vulgaris).[1] This discovery by Noe and Fowden opened the door to a new, albeit small, class of natural products.
Initial Isolation and Quantitative Data
The isolation of β-(1-Pyrazolyl)-alanine was a meticulous process involving large quantities of starting material. The quantitative aspects of this initial work are summarized below.
| Parameter | Value | Reference |
| Starting Material | 4.5 kg of ground watermelon seeds (Citrullus vulgaris var. Tom Watson) | [2] |
| Extraction Solvent | 70 L of 75% (v/v) aqueous ethanol | [2] |
| Purification Method | Ion-exchange chromatography (Zeo-Karb 215 resin) | [2] |
| Final Yield | Approximately 3 g | [2] |
| Empirical Formula | C₆H₉O₂N₃ | [2] |
| Optical Rotation | [α]D²⁴ = -73° in water (c, 3.4) | [2] |
Experimental Protocol: Isolation of β-(1-Pyrazolyl)-alanine
The following protocol is based on the original method described by Noe and Fowden (1960).
1. Extraction:
-
4.5 kg of ground watermelon seeds were stirred with 70 L of 75% (v/v) aqueous ethanol at 40-60°C for 6 hours, followed by an additional 60 hours at room temperature.
-
The mixture was filtered through Celite, and the extract was evaporated in vacuo at approximately 35°C to a volume of 4-5 L.
-
Lipids were removed by extraction with 2 L of ether.
2. Ion-Exchange Chromatography:
-
The aqueous phase was adjusted to approximately pH 4.0 and diluted to 10 L.
-
The diluted extract was applied to an 80 cm x 6 cm column of Zeo-Karb 215 resin (80-100 mesh).
-
The column was washed with water to remove anionic and neutral compounds.
-
Amino acids were displaced from the column using 0.2 M ammonium hydroxide solution.
3. Purification and Crystallization:
-
The eluate containing the amino acids was evaporated to a smaller volume.
-
β-(1-Pyrazolyl)-alanine was separated from other amino acids through further chromatographic steps and crystallized.
Biosynthesis of β-(1-Pyrazolyl)-alanine
Subsequent research has shown that the biosynthesis of β-(1-Pyrazolyl)-alanine in watermelon is catalyzed by the enzyme cysteine synthase, which facilitates the reaction between O-acetyl-L-serine and pyrazole.[3]
Withasomnine: A Pyrazole Alkaloid from Ashwagandha
Withasomnine is a pyrazole alkaloid isolated from the roots of Withania somnifera (Ashwagandha), a plant widely used in Ayurvedic medicine.[1][4]
Isolation and Characterization Data
The following table summarizes representative data for the isolation and characterization of withasomnine.
| Parameter | Value | Reference |
| Starting Material | Marc of W. somnifera roots (byproduct of aqueous extraction) | [2] |
| Extraction Method | Column chromatography of the alkaloid fraction | [2] |
| Elution Solvent | Chloroform : Ethanol (9:1) | [2] |
| Molecular Mass | 184 | [2] |
| Molecular Formula | C₁₂H₁₂N₂ | [2] |
| ¹³C-NMR (Methanol-D4, δ in ppm) | 140.8 (N=CH), 133.5 (C), 128.8 (CH), 125.5(CH), 125.0(CH), 115.1(C-PH), 47.6(CH₂), 26.4 (CH₂), 24.2 (CH₂) | [5] |
| FT-IR (KBr, νmax in cm⁻¹) | 3045 (heterocyclic ring), 2982 (aromatic C-H), 1605, 1260 (C=N), 1420 (aromatic C=C) | [5] |
Experimental Protocol: Isolation of Withasomnine
This protocol is a representative method for the isolation of withasomnine from W. somnifera.
1. Preparation of Alkaloid Fraction:
-
The dried plant material (e.g., root marc) is subjected to successive solvent extraction.
-
The crude extract is then partitioned using an acid-base extraction technique to isolate the total alkaloid fraction.
2. Column Chromatography:
-
The alkaloid fraction is adsorbed onto silica gel.
-
The adsorbed material is loaded onto a silica gel column.
-
The column is eluted with a solvent system such as chloroform:ethanol (9:1).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
3. Purification and Characterization:
-
Fractions containing withasomnine are pooled and concentrated.
-
The purified compound is characterized by spectroscopic methods including UV-Visible, FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[2]
Pyrazofurin: An Antiviral C-Nucleoside
Pyrazofurin is a C-nucleoside antibiotic with antiviral and antitumor properties, first isolated from the fermentation broth of Streptomyces candidus.[5][6] As a C-nucleoside, it features a C-C bond between the pyrazole ring and the ribose sugar moiety.
Biosynthesis of Pyrazofurin
The biosynthesis of the pyrazofurin pyrazole core is a complex enzymatic process that has been recently elucidated. It involves a unique ring contraction of a pyridazine intermediate.[5]
Isolation Protocol Outline
The initial isolation of pyrazofurin from Streptomyces candidus fermentation broth typically involves the following steps:
-
Fermentation: Culturing of S. candidus in a suitable medium to produce pyrazofurin.
-
Broth Filtration: Separation of the mycelium from the culture broth.
-
Adsorption and Elution: The active compound in the filtrate is adsorbed onto a resin (e.g., activated carbon or ion-exchange resin).
-
Chromatographic Purification: The eluted material is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) to purify pyrazofurin.
-
Crystallization: The purified pyrazofurin is crystallized from a suitable solvent.
Cinachyrazoles: Marine Pyrazole Alkaloids
The cinachyrazoles are a group of 1,3,5-trimethylpyrazole alkaloids isolated from marine sponges of the genus Cinachyrella.[7][8] Their discovery highlights the chemical diversity of marine natural products.
Isolation and Characterization
| Parameter | Value | Reference |
| Source Organism | Indonesian marine sponge of the genus Cinachyrella | [7] |
| Extraction Method | Extraction with organic solvents (e.g., ethanol, ethyl acetate) | [9] |
| Purification Technique | Preparative Thin-Layer Chromatography (PTLC) and other chromatographic methods | [9] |
| Known Compounds | Cinachyrazole A, B, and C | [7] |
| Characterization | 1D and 2D NMR spectroscopy, Mass Spectrometry | [7] |
General Isolation Workflow for Marine Natural Products
The isolation of compounds like cinachyrazoles from marine sponges generally follows this workflow:
Conclusion
The discovery and isolation of natural pyrazole compounds, though few in number, have provided valuable insights into novel biosynthetic pathways and have yielded unique molecular scaffolds. From the foundational work on β-(1-Pyrazolyl)-alanine to the complex biosynthesis of pyrazofurin and the discovery of marine-derived alkaloids, this field continues to be a fascinating area of natural product chemistry. The detailed protocols and workflows presented in this guide serve as a valuable resource for researchers aiming to build upon this pioneering work in the quest for new therapeutic agents.
References
- 1. etown.edu [etown.edu]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Evidence for identity of beta-pyrazolealanine synthase with cysteine synthase in watermelon: formation of beta-pyrazole-alanine by cloned cysteine synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advancements in Extraction Techniques of Ashwagandha (Withania somnifera) with Insights on Phytochemicals, Structural Significance, Pharmacology, and Current Trends in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biosynthesis of the triterpenoid withanolides in Withaniasomnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
Keto-Enol Tautomerism in 1,2-Dihydropyrazol-3-ones: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-dihydropyrazol-3-ones are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules, including the neuroprotective drug edaravone. The biological and chemical reactivity of these compounds is profoundly influenced by a fascinating chemical phenomenon: keto-enol tautomerism. This technical guide provides an in-depth exploration of the tautomeric equilibrium of 1,2-dihydropyrazol-3-ones, detailing the structural, solvent-dependent, and substituent effects that govern the delicate balance between the keto and enol forms. This document serves as a comprehensive resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols for tautomer analysis and quantitative data to inform rational drug design.
Introduction
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications in pharmacology. In the realm of drug design, the specific tautomeric form of a molecule can dictate its physicochemical properties, such as solubility and lipophilicity, as well as its pharmacodynamic profile, including receptor binding affinity and metabolic stability[1]. For the 1,2-dihydropyrazol-3-one scaffold, the most prominent tautomerism is the keto-enol equilibrium, which involves the migration of a proton and the concomitant shift of bonding electrons.
The three principal tautomeric forms of unsubstituted 1,2-dihydropyrazol-3-one are the NH-keto form (1,2-dihydropyrazol-3-one), the OH-enol form (1H-pyrazol-3-ol), and the CH-keto form (2,4-dihydro-3H-pyrazol-3-one). The position of this equilibrium is not static; it is dynamically influenced by the electronic nature of substituents on the pyrazole ring and the polarity and hydrogen-bonding capability of the solvent. Understanding and predicting the predominant tautomeric form under physiological conditions is therefore a critical aspect of the development of pyrazolone-based therapeutic agents.
The Tautomeric Equilibrium
The tautomeric equilibrium of 1,2-dihydropyrazol-3-ones can be represented as a dynamic interplay between the keto and enol forms. The relative stability of these tautomers is dictated by a combination of intramolecular and intermolecular factors.
Influence of Substituents
The electronic properties of substituents on the pyrazole ring play a crucial role in determining the position of the tautomeric equilibrium.
-
Electron-donating groups (EDGs) , such as alkyl and amino groups, tend to stabilize the enol form.
-
Electron-withdrawing groups (EWGs) , such as acyl and nitro groups, generally favor the keto form.
Solvent Effects
The nature of the solvent significantly impacts the tautomeric equilibrium by differential solvation of the keto and enol forms.
-
Nonpolar solvents , such as CDCl₃ and C₆D₆, often favor the enol form, which can be stabilized by intermolecular hydrogen bonding to form dimers[2][3].
-
Polar aprotic solvents , like DMSO-d₆, can disrupt these dimers and stabilize the monomeric enol form[2][3].
-
Polar protic solvents can form hydrogen bonds with both the keto and enol forms, and the effect on the equilibrium is more complex.
Quantitative Analysis of Tautomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the quantitative analysis of tautomeric mixtures in solution. By comparing the chemical shifts of the compound of interest with those of "fixed" O-alkyl and N-alkyl derivatives, the predominant tautomer can be unambiguously identified[3].
NMR Spectroscopic Data
The following tables summarize the ¹H, ¹³C, and ¹⁵N NMR chemical shifts for 1-phenyl-1,2-dihydropyrazol-3-one and its derivatives in various deuterated solvents. The data clearly indicates the predominance of the OH-enol form in these solvents.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 1-Phenyl-1,2-dihydropyrazol-3-one and its Fixed Derivatives
| Compound | Solvent | H-4 | H-5 | Other Signals |
| 1-Phenyl-1H-pyrazol-3-ol (Enol) | CDCl₃ | 5.92 | 7.67 | 12.16 (br s, 1H, OH), 7.25-7.52 (m, 5H, Ph) |
| DMSO-d₆ | 5.82 | 8.18 | 10.28 (s, 1H, OH), 7.15-7.67 (m, 5H, Ph) | |
| C₆D₆ | 5.76 | 6.97 | 12.69 (br s, 1H, OH), 6.86-7.33 (m, 5H, Ph) | |
| 3-Methoxy-1-phenyl-1H-pyrazole (Fixed Enol) | CDCl₃ | 5.86 | 7.64 | 3.94 (s, 3H, OCH₃), 7.23-7.55 (m, 5H, Ph) |
| 2-Methyl-1-phenyl-1,2-dihydropyrazol-3-one (Fixed Keto) | CDCl₃ | 5.59 | 7.39 | 3.24 (s, 3H, NCH₃), 7.18-7.44 (m, 5H, Ph) |
Data sourced from[3]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 1-Phenyl-1,2-dihydropyrazol-3-one and its Fixed Derivatives in CDCl₃
| Compound | C-3 | C-4 | C-5 | Phenyl C | Other Signals |
| 1-Phenyl-1H-pyrazol-3-ol (Enol) | 164.0 | 94.2 | 129.1 | 118.6, 125.9, 129.6, 139.4 | - |
| 3-Methoxy-1-phenyl-1H-pyrazole (Fixed Enol) | 164.5 | 90.7 | 130.6 | 118.2, 125.4, 129.5, 139.7 | 56.4 (OCH₃) |
| 2-Methyl-1-phenyl-1,2-dihydropyrazol-3-one (Fixed Keto) | 168.2 | 98.1 | 142.3 | 123.0, 127.8, 129.9, 137.8 | 30.3 (NCH₃) |
Data sourced from[3]
Table 3: ¹⁵N NMR Chemical Shifts (δ, ppm) of 1-Phenyl-1,2-dihydropyrazol-3-one and its Fixed Derivatives in CDCl₃
| Compound | N-1 | N-2 |
| 1-Phenyl-1H-pyrazol-3-ol (Enol) | 192.1 | 245.9 |
| 3-Methoxy-1-phenyl-1H-pyrazole (Fixed Enol) | 195.6 | 261.7 |
| 2-Methyl-1-phenyl-1,2-dihydropyrazol-3-one (Fixed Keto) | 159.1 | 162.5 |
Data sourced from[3]
Experimental Protocols
Synthesis of 1,2-Dihydropyrazol-3-ones
A general method for the synthesis of 1-substituted-1,2-dihydropyrazol-3-ones involves the condensation of a β-ketoester with a substituted hydrazine.
References
An In-depth Technical Guide to Annular Tautomerism in 3(5)-Disubstituted-1H-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole scaffolds are of paramount importance in medicinal chemistry and materials science. A critical, yet often overlooked, aspect of their chemistry is the phenomenon of annular tautomerism, a prototropic equilibrium that can significantly influence their physicochemical properties, reactivity, and biological activity.[1][2] This technical guide provides a comprehensive overview of annular tautomerism in 3(5)-disubstituted-1H-pyrazoles, focusing on the structural and environmental factors that govern the position of the tautomeric equilibrium. We present a compilation of quantitative data, detailed experimental protocols for the characterization of tautomers, and visual representations of the underlying principles to aid researchers in understanding and manipulating this dynamic process.
Introduction to Annular Tautomerism in Pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. In N-unsubstituted pyrazoles, the proton on the nitrogen atom can reside on either of the two nitrogen atoms, leading to two distinct tautomeric forms. This rapid proton exchange between the N1 and N2 positions is known as annular tautomerism.[1][3] For asymmetrically 3,5-disubstituted pyrazoles, this equilibrium is between two different chemical entities, each with its own unique set of properties.
The position of this equilibrium is highly sensitive to a variety of factors, including the electronic nature of the substituents at the C3 and C5 positions, the solvent, temperature, and the physical state (solution vs. solid).[3] A thorough understanding of these factors is crucial for predicting the dominant tautomeric form and for designing molecules with desired properties.
Factors Influencing Tautomeric Equilibrium
The tautomeric equilibrium constant (KT) is a quantitative measure of the relative stability of the two tautomers. Several key factors dictate the value of KT:
Substituent Effects
The electronic properties of the substituents at the C3 and C5 positions play a pivotal role in determining the preferred tautomer. A general principle is that electron-donating groups (EDGs) tend to stabilize the tautomer where the proton is on the adjacent nitrogen (the 3-substituted tautomer), while electron-withdrawing groups (EWGs) favor the tautomer where the proton is on the distal nitrogen (the 5-substituted tautomer).[3][4] This is because EDGs increase the basicity of the adjacent pyridine-like nitrogen atom, making it a more favorable site for protonation.[2][3]
Computational studies have shown that substituents like -NH2, -OH, and -CH3 favor the C3-tautomer, whereas groups like -COOH, -CHO, and -NO2 stabilize the C5-tautomer.[3]
Solvent Effects
The solvent environment can significantly impact the tautomeric equilibrium by differentially solvating the two tautomers.[3] Protic solvents and those capable of forming strong hydrogen bonds can accelerate the rate of proton exchange.[5] In some cases, the solvent can even shift the equilibrium towards the less stable tautomer in the gas phase by providing stabilizing intermolecular interactions.[3] For instance, dipolar aprotic solvents have been shown to slow down the tautomeric interconversion rates.[3]
Temperature Effects
Temperature affects both the rate of interconversion and the position of the equilibrium. Low-temperature NMR studies are often employed to slow down the proton exchange to a rate that is slow on the NMR timescale, allowing for the observation and quantification of individual tautomers.[5][6]
Physical State
In the solid state, pyrazole derivatives typically exist as a single, well-defined tautomer due to packing forces and intermolecular interactions within the crystal lattice.[3][7] X-ray crystallography is the definitive method for determining the tautomeric form in the solid state.[6][7] It is important to note that the dominant tautomer in the solid state may not be the same as the major tautomer in solution.[3]
Quantitative Analysis of Tautomeric Equilibria
The following tables summarize quantitative data on the tautomeric equilibrium for various 3(5)-disubstituted-1H-pyrazoles from the literature.
Table 1: Tautomeric Equilibrium of 3(5)-Methyl-5(3)-phenylpyrazole [6]
| Solvent | Temperature (°C) | % Tautomer A (3-phenyl-5-methyl) | % Tautomer B (5-phenyl-3-methyl) | KT ([B]/[A]) |
| HMPT | -20 | 46 | 54 | 1.17 |
Table 2: Predominant Tautomers of 3(5)-Substituted Pyrazoles Determined by X-ray Crystallography and NMR [7][8][9]
| Substituent at C3 | Substituent at C5 | Method | Predominant Tautomer |
| COOCH3 | CH3 | X-ray | 3-COOCH3-5-CH3 |
| CONH2 | CH3 | X-ray | 3-CONH2-5-CH3 |
| CONH2 | NH2 | X-ray | 3-CONH2-5-NH2 |
| COOCH3 | NO2 | X-ray | 5-COOCH3-3-NO2 |
| CONH2 | NO2 | X-ray | 5-CONH2-3-NO2 |
| Phenyl | H | NMR (Solution) | 3-Phenyl |
| Phenyl | Methyl | NMR (Solution) | 5-Phenyl-3-methyl is slightly favored |
Experimental Protocols for Tautomer Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying annular tautomerism in solution.[3][10]
4.1.1. Low-Temperature NMR for Tautomer Resolution
-
Objective: To slow the rate of proton exchange between the nitrogen atoms to allow for the observation of distinct signals for each tautomer.
-
Procedure:
-
Sample Preparation: Prepare a sample of the pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., CD2Cl2, Toluene-d8, or THF-d8).
-
Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (e.g., 298 K). At this temperature, the signals for the C3 and C5 positions and their attached protons may be broad or appear as a single averaged signal due to rapid tautomerization.[5]
-
Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.
-
Data Acquisition: Record spectra at each temperature until the averaged signals split into two distinct sets of signals, corresponding to the two tautomers.
-
Quantification: The ratio of the two tautomers (and thus the KT) can be determined by integrating the signals of the corresponding protons or carbons for each tautomer.[6]
-
4.1.2. 2D NMR for Signal Assignment
-
Objective: To unambiguously assign the ¹H and ¹³C signals for each tautomer.
-
Key Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for assigning quaternary carbons and for correlating protons across the pyrazole ring (e.g., H4 to C3 and C5).[5]
-
-
Procedure:
-
Parameter Optimization: Set the key HMBC parameter, ⁿJCH, to a value that reflects the expected 2- and 3-bond coupling constants (typically around 8-10 Hz).
-
Acquisition: Run the HSQC and HMBC experiments at a temperature where the tautomers are resolved.
-
Analysis: Use the correlations to build a complete assignment of the ¹H and ¹³C chemical shifts for both tautomeric forms.
-
X-ray Crystallography
-
Objective: To determine the precise tautomeric form in the solid state.
-
Procedure:
-
Crystal Growth: Grow single crystals of the pyrazole derivative suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution.
-
Data Collection: Collect X-ray diffraction data from the single crystal.
-
Structure Solution and Refinement: Solve and refine the crystal structure to locate all atoms, including the hydrogen atom on the pyrazole nitrogen, thus definitively identifying the tautomer present in the crystal lattice.[6][7]
-
Computational Chemistry
-
Objective: To predict the relative stabilities of the tautomers and to gain insight into the factors governing the equilibrium.
-
Common Methods:
-
Density Functional Theory (DFT): Methods like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p) are commonly used to calculate the energies of the tautomers.[3][4]
-
Ab initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) can also be employed for more accurate energy calculations.[3][4]
-
-
Procedure:
-
Structure Optimization: Build the 3D structures of both tautomers and perform a geometry optimization to find the lowest energy conformation for each.
-
Energy Calculation: Calculate the electronic energies (and Gibbs free energies) of the optimized structures.
-
Relative Stability: The difference in the calculated energies provides an estimate of the relative stability of the two tautomers and the expected position of the equilibrium.
-
Visualizing Tautomeric Equilibria and Influencing Factors
The following diagrams, generated using the DOT language, illustrate the key concepts of annular tautomerism in 3(5)-disubstituted-1H-pyrazoles.
Caption: Annular tautomeric equilibrium in 3(5)-disubstituted-1H-pyrazoles.
Caption: Key factors influencing the tautomeric equilibrium.
Caption: Workflow for the experimental and theoretical analysis of tautomerism.
Conclusion
The annular tautomerism of 3(5)-disubstituted-1H-pyrazoles is a complex phenomenon governed by a delicate interplay of electronic, steric, and environmental factors. For researchers in drug discovery and materials science, a comprehensive understanding of this equilibrium is not merely academic but a practical necessity for the rational design of molecules with optimized properties. By employing a combination of advanced experimental techniques, particularly low-temperature NMR and X-ray crystallography, alongside computational modeling, it is possible to characterize, predict, and potentially control the tautomeric preference of these versatile heterocyclic systems. The data and protocols presented in this guide serve as a valuable resource for navigating the intricacies of pyrazole tautomerism.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups [mdpi.com]
- 10. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Methodological & Application
Application of 1H-Pyrazol-3-ol Derivatives as Potent and Selective COX-2 Inhibitors: A Guide for Researchers
Introduction
The enzyme cyclooxygenase-2 (COX-2) is a key mediator of inflammation and pain, making it a prime target for the development of anti-inflammatory drugs. 1H-Pyrazol-3-ol derivatives have emerged as a promising class of compounds demonstrating high inhibitory potency and selectivity for COX-2 over its isoform, COX-1. This selectivity is crucial as it minimizes the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with this compound derivatives as COX-2 inhibitors. A prominent example of a pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor used for treating arthritis.[1][2][3][4][5][6]
Mechanism of Action
This compound derivatives exert their anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid into prostaglandins (specifically prostaglandin H2), which are key signaling molecules that mediate inflammation, pain, and fever.[3][7] The selectivity for COX-2 is attributed to the specific structural features of the pyrazole scaffold and its substituents, which allow for a better fit into the active site of the COX-2 enzyme compared to the COX-1 enzyme.[1] The anti-inflammatory mechanism of COX-2 inhibitors can also involve the suppression of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and nitric oxide (NO).[8][9]
Quantitative Data Summary
The following tables summarize the in vitro COX-1/COX-2 inhibition data and in vivo anti-inflammatory activity of selected this compound and related pyrazole derivatives from various studies.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| 5f | 14.34 | 1.50 | 9.56 | [8] |
| 6e | >100 | 2.51 | >39.84 | [8] |
| 6f | 9.56 | 1.15 | 8.31 | [8] |
| Celecoxib | 5.42 | 2.16 | 2.51 | [8] |
| Compound 9 | 50 | 0.26 | 192.3 | [9] |
| Compound 1 | >69 | 0.31 | >222 | [9] |
| Compounds 2 & 3 | 50 | 0.45 | 111.1 | [9] |
| Compound 6b | >10 | 0.18 | 6.33 | [10] |
| Compound 4c | >10 | 0.26 | >38.46 | [10] |
| Celecoxib | 0.88 | 0.35 | 2.51 | [10] |
| Indomethacin | 0.15 | 0.30 | 0.50 | [10] |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Max Inhibition (%) | Time (hours) | Reference |
| K-3 | 100 | 52.0 | 4 | [11] |
| Compound 1 | 74.3 (ED50) | 50 | - | [9] |
| Compounds 2 & 3 | 118 & 120 (ED50) | 50 | - | [9] |
| Compound 9 | 0.170 (ED50, mmol/kg) | 50 | - | [9] |
| Compound 7l | 30 | 93.59 | 0.5 | [12] |
| AD 532 | - | Promising Results | - | [13] |
| Compound 1 | 200 | 96.31 | 4 | [14] |
| Compound 3 | 200 | 99.69 | 4 | [14] |
| Indomethacin | 10 | 57.66 | 4 | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol is based on the principle of monitoring the peroxidase activity of COX enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-611 nm
Procedure:
-
Reagent Preparation: Prepare all reagents and test compounds. Create stock solutions of test compounds and reference inhibitors in DMSO, then perform serial dilutions to achieve the desired concentrations.
-
Assay Plate Setup:
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of the test compound or reference inhibitor at various concentrations.
-
-
Inhibitor Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µl of Arachidonic Acid solution to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[15]
-
Detection: Measure the absorbance of the oxidized TMPD at 590-611 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[16][17][18]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound derivatives)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups at different doses). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds, reference drug, or vehicle orally via gavage.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat. The left hind paw serves as a non-inflamed control.[16][17]
-
Paw Volume Measurement: Measure the paw volume of both hind paws using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[17]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time 't') - (Paw volume at baseline).
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Conclusion
This compound derivatives represent a valuable scaffold for the design and development of selective COX-2 inhibitors. The protocols and data presented here provide a framework for the systematic evaluation of these compounds. Researchers can utilize these methods to screen new chemical entities, establish structure-activity relationships, and identify promising candidates for further preclinical and clinical development as next-generation anti-inflammatory agents with improved safety profiles.[6][13]
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. Celecoxib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. inotiv.com [inotiv.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Pyrazole Analogs in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of pyrazole analogs in the discovery of novel anticancer therapeutics. This document details the key signaling pathways targeted by these compounds, provides step-by-step protocols for essential experimental evaluations, and summarizes quantitative data on the efficacy of various pyrazole derivatives.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their unique structural features allow for versatile modifications, leading to the development of potent and selective inhibitors of various targets implicated in cancer progression.[1] Several pyrazole-containing drugs, such as Crizotinib and Pralsetinib, have been approved for the treatment of non-small cell lung cancer, highlighting the clinical significance of this scaffold. These compounds exert their anticancer effects through multiple mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and interaction with DNA.[1] This document serves as a guide for researchers engaged in the discovery and development of pyrazole-based anticancer agents.
Targeted Signaling Pathways and Mechanisms of Action
Pyrazole analogs have been shown to modulate a variety of signaling pathways that are frequently dysregulated in cancer. The following sections detail some of the most significant molecular targets and pathways.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[3] Their aberrant activity is a common driver of oncogenesis. Pyrazole derivatives have been successfully developed as inhibitors of several key kinases.
-
EGFR and VEGFR: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth and angiogenesis.[1] Several pyrazole-based compounds have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2.[1]
-
PI3K/AKT and MAPK/ERK: The PI3K/AKT and MAPK/ERK pathways are critical for cell survival and proliferation. Certain pyrazole derivatives have been shown to effectively inhibit key components of these pathways, such as PI3K and ERK2.[1]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Pyrazole-containing compounds have been developed as CDK2 inhibitors, leading to cell cycle arrest and cytotoxicity in cancer cells.[1]
Below is a diagram illustrating the inhibition of key signaling pathways by pyrazole analogs.
Tubulin Polymerization Inhibition
Microtubules are dynamic structures essential for cell division, and their disruption is a validated anticancer strategy. Some pyrazole analogs have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4] These compounds often bind to the colchicine binding site on β-tubulin.[5]
DNA Binding
Certain pyrazole derivatives have been shown to bind to the minor groove of DNA, which can interfere with DNA replication and transcription, ultimately leading to cell death.[1]
Experimental Protocols
The following protocols describe standard assays for evaluating the anticancer properties of pyrazole analogs.
General Experimental Workflow
The evaluation of a novel pyrazole analog typically follows a multi-step process, from initial cytotoxicity screening to more detailed mechanistic studies.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Pyrazole analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 16% SDS, 40% DMF in 2% acetic acid)[6]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the pyrazole analog in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[3][7]
-
Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Induce apoptosis in the desired cell line by treating with the pyrazole analog at its IC50 concentration for an appropriate time. Include an untreated control.
-
Harvest the cells (including floating cells in the supernatant) and wash them once with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[10]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with the pyrazole analog at its IC50 concentration for a suitable duration.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while gently vortexing.[11]
-
Incubate the cells for at least 30 minutes at 4°C (or store at -20°C for longer periods).[11]
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[11]
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
Add PI staining solution and incubate for at least 15-30 minutes in the dark.[11]
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI to determine the DNA content of the cells.
In Vitro Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP
-
Assay buffer
-
Pyrazole analog stock solution
-
Detection reagent (e.g., luminescence-based ATP detection kit)
-
384-well assay plates
-
Plate reader
Protocol:
-
Prepare serial dilutions of the pyrazole analog.
-
Add a small volume of the diluted compound to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control (a known inhibitor).[12]
-
Prepare a kinase reaction mixture containing the assay buffer, kinase, and substrate.
-
Initiate the reaction by adding the kinase reaction mixture to the wells. Include a "no kinase" control for background subtraction.[12]
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).[12]
-
Stop the reaction and detect the remaining ATP by adding the detection reagent, which generates a luminescent signal.[12]
-
Measure the luminescence intensity using a plate reader.
-
Calculate the percent inhibition of kinase activity relative to the vehicle control and determine the IC50 value.
Tubulin Polymerization Inhibition Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.8)
-
GTP solution
-
Glycerol
-
Pyrazole analog stock solution
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls
-
Pre-warmed 96-well plate
-
Spectrophotometer or fluorometer capable of reading at 340 nm or with appropriate fluorescence filters
Protocol:
-
Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2-3 mg/mL), General Tubulin Buffer, GTP, and glycerol.[2][8]
-
Add the test compound, positive controls, or vehicle control to the wells of a pre-warmed 96-well plate.[2]
-
Initiate the polymerization reaction by adding the tubulin reaction mix to each well.[2]
-
Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm (for turbidity) or fluorescence intensity over time (e.g., every 60 seconds for 60 minutes).[8]
-
Plot the absorbance or fluorescence as a function of time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.
Data Summary
The following tables summarize the in vitro anticancer activity of selected pyrazole analogs reported in the literature.
Table 1: Pyrazole Analogs Targeting Kinases
| Compound/Analog | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 18 , 19 , 20 , 21 | EGFR | MCF7, A549, HeLa, SiHa | Micro- to nano-molar range | [1] |
| Compound 22 , 23 | EGFR | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [1] |
| Compound 25 | VEGFR-2 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [1] |
| Compound 29 | CDK2 | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | [1] |
| Compound 43 | PI3K | MCF7 | 0.25 | [1] |
| Compound 50 | EGFR, VEGFR-2 | HepG2 | 0.71 | [1] |
| Compound 53 , 54 | EGFR, VEGFR-2 | HepG2 | 13.85 - 15.98 | [1] |
| Afuresertib | AKT1/2/3 | - | 0.0008 (AKT1) | [3] |
| Golidocitinib | JAK1 | T lymphoma cells | Potent inhibition | [3] |
| Ravoxertinib | ERK1/2 | - | 0.0061 (ERK1), 0.0031 (ERK2) | [3] |
Table 2: Pyrazole Analogs Targeting Tubulin Polymerization
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | MCF7 | 2.78 | [1] |
| Compound 12 , 13 , 14 | MDA-MB231, HepG2 | 3.64 - 16.13 | [1] |
| Compound 16 | MCF7, MDA-MB231, C32 | 0.5 - 5.0 | [1] |
| Compound 5b | K562, A549 | 0.021, 0.69 | [4] |
Table 3: Pyrazole Analogs with Other Mechanisms of Action
| Compound/Analog | Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 59 | DNA Binding | HepG2 | 2 | [1] |
| Compound 57 , 58 | DNA Binding | HepG2, MCF7, HeLa | 3.11 - 4.91 | [1] |
Conclusion
Pyrazole analogs represent a versatile and promising scaffold for the development of novel anticancer drugs. Their ability to target a wide range of critical signaling pathways and cellular processes provides a strong rationale for their continued exploration in oncology drug discovery. The protocols and data presented in these application notes are intended to facilitate the research and development efforts in this important field.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. atcc.org [atcc.org]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Protocols [bdbiosciences.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Screening Pyrazole Compounds for Antimicrobial and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the comprehensive screening of pyrazole compounds for their potential antimicrobial and antifungal activities. The following sections outline the necessary experimental procedures, data presentation standards, and visualizations to guide researchers in this critical area of drug discovery. Pyrazole derivatives are a well-established class of heterocyclic compounds known for their broad spectrum of biological activities, making them promising candidates for the development of new antimicrobial and antifungal agents.[1][2][3][4][5]
Data Presentation: Antimicrobial and Antifungal Activity
A crucial aspect of screening novel compounds is the clear and concise presentation of quantitative data to allow for effective comparison and structure-activity relationship (SAR) analysis. The following tables summarize the Minimum Inhibitory Concentration (MIC) and cytotoxicity data for representative pyrazole compounds against a panel of bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Compounds against Bacterial Strains
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference Compound |
| Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | |
| Compound 21c | - | - | 0.25 |
| Compound 23h | - | - | 0.25 |
| Hydrazone 21a | 62.5 | - | 125 |
| Compound 3 | - | - | 0.25 |
| Compound 4 | S. epidermidis: 0.25 | - | - |
| Compound 4e | S. pneumoniae: 0.0156 (mg/mL) | - | - |
| Compound 5c | - | - | 6.25 (mg/mL) |
Note: Data extracted from multiple sources for illustrative purposes.[6][7][8][9][10] Direct comparison between studies should be made with caution due to variations in experimental conditions.
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Compounds against Fungal Strains
| Compound ID | Candida albicans (µg/mL) | Aspergillus niger (µg/mL) | Rhizoctonia solani (µg/mL) | Reference Compound |
| Hydrazone 21a | 7.8 | 2.9 | - | Clotrimazole |
| Compound 2 | - | 1 | - | Clotrimazole |
| Compound 4 | Moderate Activity | 31.25 | - | Ravuconazole |
| Compound 6e | Moderate Activity | - | - | Ravuconazole |
| Compound 19 | Good activity | - | - | Clotrimazole |
| Compound 20 | Good activity | - | - | Clotrimazole |
| Compound 7ai | - | - | 0.37 | Carbendazim (1.00) |
| Compound 26 | - | - | 2.182 | - |
Note: Data extracted from multiple sources for illustrative purposes.[7][9][11][12][13][14] Direct comparison between studies should be made with caution due to variations in experimental conditions.
Table 3: In Vitro Cytotoxicity (IC50) of Pyrazole Compounds
| Compound ID | Cell Line | IC50 (µg/mL) | Notes |
| N-Benzoic acid derived pyrazole hydrazones (e.g., 3) | HEK-293 | >32 | Nontoxic to healthy human embryonic kidney cells. |
| Difluorophenyl substituted derivatives (4) | HEK-293 | - | Less toxic to HEK-293 cells. |
| Compound 23h | LO2 | No cytotoxicity | No cytotoxicity to human LO2 cells. |
Note: Data extracted from multiple sources for illustrative purposes.[6][15] Cytotoxicity can vary significantly based on the cell line and assay conditions.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results in the screening of antimicrobial and antifungal compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]
Materials:
-
Test pyrazole compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Spectrophotometer or plate reader
-
Incubator
Protocol:
-
Preparation of Compound Stock Solution: Dissolve the pyrazole compounds in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[16] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[17] This can be assessed visually or by measuring the optical density at 600 nm.
Antifungal Susceptibility Testing: Mycelium Growth Inhibition Method
This method is commonly used to evaluate the antifungal activity of compounds against filamentous fungi.[12][18]
Materials:
-
Test pyrazole compounds
-
Potato Dextrose Agar (PDA)
-
Fungal strains
-
Sterile petri dishes
-
Incubator
Protocol:
-
Compound Incorporation: Prepare PDA medium and autoclave. While the medium is still molten, add the test compounds at various concentrations.
-
Plating: Pour the PDA medium containing the test compound into sterile petri dishes and allow it to solidify.
-
Inoculation: Place a small disc of fungal mycelium from a fresh culture onto the center of the agar plate.
-
Controls: Use a control plate containing PDA without any compound.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days, until the fungal growth in the control plate has reached the edges.
-
Measurement: Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate. The EC50 value, the concentration that inhibits 50% of mycelial growth, can then be determined.[12]
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]
Materials:
-
Human cell line (e.g., HEK-293, HepG2, or Vero cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)
-
Test pyrazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the cell culture medium. Replace the old medium with the medium containing the different concentrations of the compounds.
-
Incubation: Incubate the plates for 24-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.[16]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be calculated from the dose-response curve.
Visualizations: Workflows and Mechanisms
Visual diagrams are invaluable for understanding complex experimental processes and biological pathways.
Caption: A generalized workflow for the screening of pyrazole compounds.
Caption: Mechanism of action for certain pyrazole compounds as SDH inhibitors.[21]
These protocols and visualizations provide a robust framework for the systematic screening and evaluation of novel pyrazole compounds as potential antimicrobial and antifungal agents. Adherence to these standardized methods will facilitate the generation of high-quality, comparable data, thereby accelerating the discovery and development of new therapeutics to combat infectious diseases.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsbr.org [jpsbr.org]
- 3. connectjournals.com [connectjournals.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1H-Pyrazol-3-ol Derivatives in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1H-pyrazole ring system is a cornerstone in the development of modern agrochemicals, recognized as a "privileged" structure due to its versatile chemical nature and presence in numerous commercially successful products.[1][2] Derivatives of 1H-Pyrazol-3-ol, which exist in tautomeric equilibrium with 1,2-dihydropyrazol-3-one, are particularly significant synthons. Their inherent reactivity and multiple substitution sites allow for extensive structural modifications, leading to a diverse array of potent fungicides, herbicides, and insecticides.[1][3] This document provides detailed application notes, quantitative data, and experimental protocols for the synthesis and understanding of agrochemicals derived from this scaffold.
Applications in Agrochemicals
The pyrazole scaffold is a key component in several classes of major agrochemicals, each with a distinct mode of action.
Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)
A prominent class of pyrazole-based fungicides operates by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[1] This inhibition blocks ATP production, leading to the cessation of spore germination and mycelial growth, and ultimately, fungal cell death.[1] The pyrazole-carboxamide structure is a critical pharmacophore for this class of fungicides.[1][2]
Commercial Examples: Bixafen, Fluxapyroxad, Sedaxane.[1]
Herbicides: HPPD and ALS Inhibitors
Pyrazole derivatives are integral to herbicides that target essential plant enzymes.
-
HPPD Inhibitors: A major group of pyrazole herbicides inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][4] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols. Its inhibition leads to the bleaching of new plant growth, followed by plant death.[1]
-
ALS Inhibitors: Other pyrazole-based herbicides act by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[4]
Commercial Examples (HPPD): Pyrasulfotole, Topramezone, Pyrazoxyfen.[1][4]
Insecticides: GABA Receptor Antagonists
Pyrazole insecticides are highly effective against a broad spectrum of agricultural pests, primarily by targeting the insect's nervous system.[1] Fipronil, a landmark pyrazole insecticide, functions as a potent antagonist of the GABA-gated chloride channel.[1][5] By blocking this channel, it disrupts the "calming" effect of GABA, leading to hyperexcitation of the central nervous system and eventual insect death.[5]
Commercial Examples: Fipronil, Tolfenpyrad, Tebufenpyrad.[1]
Quantitative Data Summary
The following tables summarize the biological activity of various 1H-pyrazole derivatives as reported in the literature.
Table 1: Fungicidal Activity of Pyrazole Derivatives
| Compound ID | Target Fungi | Efficacy Measurement | Value (μg/mL) | Reference |
|---|---|---|---|---|
| 7ai | Rhizoctonia solani | EC₅₀ | 0.37 | [6] |
| Compound 26 | Botrytis cinerea | EC₅₀ | 2.432 | [7] |
| Compound 26 | Rhizoctonia solani | EC₅₀ | 2.182 | [7] |
| Compound 26 | Valsa mali | EC₅₀ | 1.787 | [7] |
| Compound 26 | Thanatephorus cucumeris | EC₅₀ | 1.638 | [7] |
| Compound 26 | Fusarium oxysporum | EC₅₀ | 6.986 | [7] |
| Compound 26 | Fusarium graminearum | EC₅₀ | 6.043 |[7] |
Table 2: Insecticidal Activity of Pyrazole Derivatives
| Compound ID | Target Pest | Efficacy Measurement | Value (μg/mL) | Reference |
|---|---|---|---|---|
| 3f | Termites | LC₅₀ | 0.001 | [8] |
| 3d | Termites | LC₅₀ | 0.006 | [8] |
| Fipronil (Ref.) | Termites | LC₅₀ | 0.038 | [8] |
| 6h | Locusts | LC₅₀ | 47.68 | [8] |
| Fipronil (Ref.) | Locusts | LC₅₀ | 63.09 | [8] |
| Compound 2 | Spodoptera littoralis (2nd instar) | LC₅₀ | 0.553 mg/L | [9] |
| Compound 2 | Spodoptera littoralis (4th instar) | LC₅₀ | 1.28 mg/L |[9] |
Table 3: Herbicidal Activity of Pyrazole Derivatives
| Compound ID | Target Weed | Efficacy Measurement | Value (g/ha) | Reference |
|---|---|---|---|---|
| Compound 5 | Seven weed species (post-emergence) | % Inhibition | 100% at 30 g ai/ha | [4] |
| 10a | Barnyard grass | EC₅₀ | 10.37 | [10] |
| 8l | Barnyard grass | EC₅₀ | 10.53 | [10] |
| 6a | Setaria viridis (post-emergence) | % Inhibition | 50% at 150 g a.i./hm² | [11] |
| 6c | Setaria viridis (post-emergence) | % Inhibition | 50% at 150 g a.i./hm² |[11] |
Experimental Protocols
Protocol 1: General Knorr-Type Synthesis of a this compound Core
This protocol describes a classic cyclocondensation reaction to form the pyrazole ring, which is a foundational step for many derivatives.[1][12]
Materials:
-
An appropriate 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)
-
A substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask, condenser, and standard laboratory glassware
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted hydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Fit the flask with a condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The product may precipitate upon cooling or after the addition of cold water.
-
Collect the solid product by filtration, wash with cold ethanol or water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified pyrazole derivative.
Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide Precursor
This protocol outlines the conversion of a pyrazole carboxylic acid to a pyrazole carboxamide, a key moiety in SDHI fungicides.[6]
Materials:
-
1H-Pyrazole-4-carboxylic acid derivative (e.g., 1,3-dimethyl-1H-pyrazole-4-carboxylic acid) (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
An appropriate amine (e.g., 2-aminothiazole) (1.0 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Triethylamine (base)
-
Standard inert atmosphere glassware
Procedure:
-
Acid Chloride Formation:
-
Suspend the pyrazole carboxylic acid (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add a few drops of DMF (catalyst) followed by the dropwise addition of thionyl chloride (approx. 1.5 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the evolution of gas ceases.
-
Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazole acid chloride.
-
-
Amide Coupling:
-
Dissolve the appropriate amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a separate flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude pyrazole acid chloride from the previous step in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the desired pyrazole carboxamide.
-
Signaling Pathways and Workflows
Caption: General workflow for synthesis of pyrazole-based agrochemicals.
Caption: Mechanism of Action for SDHI fungicides.
Caption: Mechanism of Action for HPPD inhibitor herbicides.
Caption: Mechanism of Action for pyrazole insecticides.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… [ouci.dntb.gov.ua]
- 10. Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Protocol for NMR Characterization of Pyrazole Tautomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals due to their diverse biological activities. A key characteristic of N-unsubstituted pyrazoles is their existence as a mixture of rapidly interconverting tautomers. This annular tautomerism, involving the migration of a proton between the two nitrogen atoms, can significantly influence the molecule's physicochemical properties, including its reactivity, lipophilicity, and ability to interact with biological targets.[1][2][3] Consequently, the unambiguous characterization of the predominant tautomeric form and the dynamics of the equilibrium is a critical aspect of drug discovery and development.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating pyrazole tautomerism.[1][3] By analyzing various NMR parameters, such as chemical shifts (δ), coupling constants (J), and the effects of environmental factors like solvent and temperature, researchers can gain detailed insights into the tautomeric equilibrium.[4][5] This application note provides a comprehensive protocol for the NMR characterization of pyrazole tautomers, including sample preparation, data acquisition, and interpretation.
Principle of Pyrazole Tautomerism
N-unsubstituted pyrazoles with different substituents at the 3- and 5-positions can exist as two distinct tautomers. The equilibrium between these forms is influenced by several factors:
-
Electronic Effects of Substituents: Electron-withdrawing groups tend to favor the tautomer where the substituent is at the 3-position, while electron-donating groups often favor the 5-position.[6]
-
Steric Effects: Bulky substituents can influence the equilibrium to minimize steric hindrance.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over the other.[1][5] Protic solvents can also lead to rapid proton exchange, making the N-H proton signal undetectable.[7]
-
Temperature: Lowering the temperature can slow down the rate of proton exchange, allowing for the observation of distinct signals for each tautomer.[1][7]
The rapid interconversion between tautomers at room temperature often results in averaged NMR signals, making it challenging to distinguish the individual species.[1]
Experimental Protocols
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the comprehensive characterization of pyrazole tautomers.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that is appropriate for the sample's solubility and the intended NMR experiment.
-
Concentration: Prepare a sample with a reasonable concentration, typically 5-20 mg in 0.5-0.7 mL of solvent. For certain experiments like ¹⁵N NMR, a higher concentration might be necessary.
-
Drying: Ensure the solvent is as dry as possible to minimize the exchange of the N-H proton with residual water.[7]
1D NMR Spectroscopy
-
¹H NMR:
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
The N-H proton signal, if observable, will typically be broad and its chemical shift can be concentration and solvent-dependent. In protic solvents, this signal may be absent due to exchange with solvent deuterium.[7]
-
The signals for the pyrazole ring protons may appear as averaged peaks if the tautomeric exchange is fast on the NMR timescale.
-
-
¹³C NMR:
-
Acquire a standard ¹³C NMR spectrum.
-
Similar to ¹H NMR, the signals for C3 and C5 may be averaged at room temperature in cases of rapid tautomerism.[1]
-
-
¹⁵N NMR:
-
If isotopically labeled material is available or the natural abundance signal is detectable, ¹⁵N NMR provides direct information about the nitrogen environment.[7]
-
The chemical shifts of the two nitrogen atoms will be different for each tautomer. A "pyridine-like" nitrogen (sp² hybridized, not bonded to hydrogen) will have a significantly different chemical shift from a "pyrrole-like" nitrogen (sp² hybridized, bonded to hydrogen).
-
Low-Temperature NMR Spectroscopy
To resolve the signals of individual tautomers, it is often necessary to slow down the proton exchange rate by lowering the temperature.[4][7]
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).[7]
-
Cooling: Gradually decrease the temperature of the NMR probe in increments of 10-20 K.[7]
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[7]
-
Data Acquisition: Record the spectra at each temperature until the averaged signals split into distinct sets of signals for each tautomer.[7]
-
Quantification: Once the signals are resolved, the ratio of the tautomers can be determined by integrating the corresponding ¹H NMR signals.
2D NMR Spectroscopy
2D NMR techniques are crucial for unambiguous signal assignment, especially when dealing with complex substitution patterns.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of protonated carbons.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying the C3 and C5 positions by observing correlations from the ring protons. The key HMBC parameter, J(C,H), is typically set to 8-10 Hz to observe these long-range couplings.[7]
Data Presentation
Summarizing the NMR data in a structured table allows for easy comparison and interpretation.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical 3(5)-Substituted Pyrazole at Low Temperature
| Tautomer | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Tautomer A | H-N1 | 12.5 (br s) | - |
| C3 | - | 148.0 | |
| H4 | 6.5 (d, J=2.5 Hz) | 105.0 | |
| C5 | - | 135.0 | |
| Tautomer B | H-N1 | 12.8 (br s) | - |
| C3 | - | 140.0 | |
| H4 | 6.7 (d, J=2.5 Hz) | 106.0 | |
| C5 | - | 145.0 |
Note: Data is illustrative and will vary depending on the specific pyrazole derivative and experimental conditions.[7]
Table 2: Influence of Solvent on Tautomeric Equilibrium (Hypothetical Example)
| Solvent | Tautomer A (%) | Tautomer B (%) |
| CDCl₃ | 70 | 30 |
| DMSO-d₆ | 55 | 45 |
| CD₃OD | 65 | 35 |
Visualization of Workflow and Tautomerism
The following diagrams illustrate the pyrazole tautomeric equilibrium and the general experimental workflow for its characterization.
Caption: Annular tautomerism in a 3(5)-substituted pyrazole.
Caption: Experimental workflow for NMR characterization of pyrazole tautomers.
Conclusion
The detailed NMR analysis of pyrazole tautomers is a fundamental step in understanding their chemical behavior and biological function. By employing a combination of 1D and 2D NMR techniques, particularly low-temperature experiments, researchers can effectively characterize the tautomeric equilibrium. The protocols and guidelines presented in this application note provide a robust framework for scientists in academia and industry to confidently elucidate the tautomeric properties of pyrazole-containing compounds, thereby facilitating more informed decisions in the drug discovery and development process.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purkh.com [purkh.com]
- 3. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application of Pyrazoles as Fluorescent Agents in Material Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a class of N-heterocyclic compounds that have garnered significant attention in material chemistry due to their remarkable photophysical properties.[1][2] Their inherent structural versatility allows for facile modification of the pyrazole core, enabling the fine-tuning of their absorption and emission characteristics. This has led to the development of a wide array of pyrazole-based fluorescent agents with applications ranging from fluorescent probes for bioimaging to materials for organic light-emitting diodes (OLEDs).[3][4][5]
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of pyrazole-based fluorescent agents. The information is intended to serve as a comprehensive guide for researchers and scientists interested in utilizing these versatile molecules in their work.
Data Presentation: Photophysical Properties of Representative Pyrazole-Based Fluorescent Agents
The photophysical properties of fluorescent probes are critical for their application. The following table summarizes key quantitative data for several pyrazole-based fluorescent agents to facilitate comparison and selection for specific experimental needs.
| Compound/Probe Name | Application | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference(s) |
| Pyrazoline-BODIPY (PZL-BDP) | Bioimaging | 499 | 511 | 0.30 | 12 | [6] |
| Pyrazole 8 (Zn²⁺ sensor) | Zn²⁺ Detection | 365 | 480 | - | 115 | [7] |
| Pyrazole 9 (Fe³⁺ sensor) | Fe³⁺ Detection | 254 | 465 | - | 211 | [7] |
| Pyrazolo[4,3-b]pyridine 62 | BF₃ Detection | 336 | 440 | 0.35 | 104 | [6] |
| Fused Pyrazole 78 | Fluoride Ion Detection | 372 | 476 | 0.38 | 104 | [6] |
| Bispyrazoline 69 | Cu²⁺ Detection | 400 | 500 | 0.03 | 100 | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole-Based "Turn-On" Fluorescent Sensor for Metal Ions
This protocol describes a general method for the synthesis of a pyrazole-based fluorescent sensor, adapted from the synthesis of pyrazole sensors for Zn²⁺, Cd²⁺, and Fe³⁺.[7][8][9] The synthesis involves a two-step process: Claisen-Schmidt condensation to form a chalcone, followed by cyclization with a hydrazine derivative and subsequent oxidation.
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Methylhydrazine (H₂NNHMe)
-
Palladium on carbon (Pd/C, 10%)
-
Toluene
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve the substituted acetophenone (1.0 eq.) and substituted benzaldehyde (1.0 eq.) in ethanol in a round-bottom flask.
-
Add a catalytic amount of aqueous sodium hydroxide (10% w/v).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry the solid to obtain the chalcone.
-
Purify the crude chalcone by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate solvent system.
Step 2: Synthesis of Pyrazole
-
Dissolve the chalcone (1.0 eq.) in ethanol in a round-bottom flask.
-
Add an excess of methylhydrazine (e.g., 3.0 eq.).
-
Reflux the reaction mixture for 3 hours.
-
Monitor the formation of the intermediate pyrazoline by TLC.
-
After the formation of the pyrazoline, add 10 mol% of Pd/C to the reaction mixture.
-
Reflux the mixture in toluene for an additional 12 hours to facilitate oxidation to the pyrazole.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyrazole.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure pyrazole fluorescent sensor.
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Evaluation of a Pyrazole-Based "Turn-On" Fluorescent Sensor for Metal Ion Detection
This protocol outlines the procedure for evaluating the performance of a synthesized pyrazole-based "turn-on" fluorescent sensor for the detection of a specific metal ion.
Materials:
-
Synthesized pyrazole fluorescent sensor
-
Stock solutions of various metal perchlorate salts (e.g., Zn(ClO₄)₂, Cd(ClO₄)₂, Fe(ClO₄)₃, etc.) in acetonitrile (MeCN) or a suitable buffer.
-
Acetonitrile (MeCN, spectroscopic grade) or appropriate buffer solution.
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the pyrazole sensor (e.g., 1 mM) in MeCN. From this, prepare a working solution (e.g., 20 µM) in MeCN.
-
Fluorescence Measurements:
-
Place 2 mL of the pyrazole sensor working solution into a quartz cuvette.
-
Record the fluorescence emission spectrum of the sensor alone.
-
Incrementally add small aliquots of the metal ion stock solution (e.g., 1-10 equivalents) to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
-
Selectivity Study:
-
To assess the selectivity of the sensor, add a fixed amount (e.g., 5 equivalents) of various other metal ion solutions to separate cuvettes containing the sensor solution.
-
Record the fluorescence emission spectrum for each metal ion.
-
-
Competition Study:
-
To a solution of the sensor containing the target metal ion (which shows a fluorescence turn-on), add an excess of other potentially interfering metal ions.
-
Record the fluorescence emission spectrum to observe any changes in the fluorescence intensity.
-
-
Determination of Limit of Detection (LOD):
-
Perform a fluorescence titration with very low concentrations of the target metal ion.
-
The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity versus metal ion concentration plot.
-
Protocol 3: Application of a Pyrazole-Based Fluorescent Probe for Cellular Imaging
This protocol provides a general guideline for using a pyrazole-based fluorescent probe for imaging in live cells.
Materials:
-
Pyrazole-based fluorescent probe
-
Cell line of interest (e.g., HeLa, BHK-21)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Confocal microscope
-
Cell culture dishes or coverslips
Procedure:
-
Cell Culture: Culture the cells on sterile coverslips or in glass-bottom dishes to the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a stock solution of the pyrazole fluorescent probe (e.g., 1-10 mM) in DMSO.
-
Cell Staining:
-
Remove the culture medium and wash the cells once with PBS.
-
Dilute the probe stock solution in serum-free culture medium to the desired final concentration (e.g., 1-10 µM).
-
Incubate the cells with the probe-containing medium for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal concentration and incubation time should be determined experimentally.
-
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS to remove any unbound probe.
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a confocal microscope equipped with the appropriate laser line for excitation and emission filters for the specific pyrazole probe.
-
For dynamic studies (e.g., detecting changes in ion concentration), acquire a baseline image, then treat the cells with the stimulus (e.g., a solution containing the target ion) and record the subsequent changes in fluorescence over time.
-
Mandatory Visualization
Caption: General workflow for the two-step synthesis of a pyrazole fluorescent sensor.
Caption: "Turn-on" fluorescence sensing mechanism of a pyrazole-based chemosensor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of a BODIPY-Tetrazole Based “Off-On” In-Cell Fluorescent Reporter of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel pyrazole-pyrazoline fluorescent probe for the detection of Cu2+ and Fe3+ in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn 2+ and Cd 2+ directly from chalcones via in situ aromatisation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02433H [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Pyrazole-Based Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole-based compounds, a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is intended to guide researchers in the design, synthesis, and evaluation of novel pyrazole derivatives with potential therapeutic applications in inflammation-related disorders.
Introduction
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3] Pyrazole derivatives are well-established as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][4][5] This selective inhibition of COX-2 over the constitutive COX-1 isoform is a key therapeutic advantage, as it reduces the gastrointestinal side effects commonly associated with traditional NSAIDs.[4][5][6]
The anti-inflammatory effects of pyrazole-based drugs are primarily mediated by the inhibition of prostaglandin synthesis.[6] Prostaglandins are key mediators of inflammation, pain, and fever. By blocking the COX-2 enzyme, pyrazole derivatives prevent the conversion of arachidonic acid into prostaglandins.[6] Some pyrazole derivatives also exhibit inhibitory effects on the 5-lipoxygenase (5-LOX) pathway, which is involved in the production of leukotrienes, another class of pro-inflammatory mediators.[5][6]
This document outlines common synthetic strategies for preparing pyrazole-based anti-inflammatory agents and provides detailed protocols for their synthesis and in vitro evaluation.
Signaling Pathway in Inflammation Targeted by Pyrazole Derivatives
The primary mechanism of action for most anti-inflammatory pyrazole derivatives involves the inhibition of the cyclooxygenase (COX) pathway. A simplified representation of this pathway and the role of pyrazole inhibitors is depicted below.
Caption: COX-2 signaling pathway and inhibition by pyrazole derivatives.
General Experimental Workflow
The development of novel pyrazole-based anti-inflammatory agents typically follows a structured workflow from synthesis to biological evaluation.
Caption: General workflow for synthesis and evaluation of pyrazole anti-inflammatory agents.
Quantitative Data Summary
The anti-inflammatory activity of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes, and by in vivo models such as the carrageenan-induced rat paw edema assay.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% edema inhibition) | Reference |
| Celecoxib | >100 | 0.04-0.83 | >120 - 2500 | 82.8% | [3][7] |
| Indomethacin | - | - | - | Potent activity | [6] |
| Compound 133 | - | - | - | ED50 = 0.8575 mmol/kg | [3] |
| Compounds 144-146 | - | 0.034 - 0.052 | - | 78.9% - 96% | [3] |
| Compound 2d | - | - | - | Greater than Indomethacin | [6] |
| Compound 2g | - | - | Soybean LOX IC50 determined | - | [6] |
| 5-Amino-pyrazole 35a | 5.38 | 0.55 | 9.78 | 91.11% | [7] |
| 5-Amino-pyrazole 35b | 5.23 | 0.61 | 8.57 | - | [7] |
| Pyrazole-Thiazole Hybrid | - | 0.03 (COX-2), 0.12 (5-LOX) | - | 75% | [8] |
| 1,3-diphenyl-1H-pyrazol-4-yl)acrylates | - | 0.034 - 0.052 | - | - | [3] |
Note: The presented data is a compilation from various studies and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
Protocol 1: Synthesis of Celecoxib (A Selective COX-2 Inhibitor)
This protocol describes a common method for the synthesis of Celecoxib, a widely used anti-inflammatory drug. The synthesis involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[4][9]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Heptane
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethyl acetate/heptane solvent system to yield pure Celecoxib.[4]
-
Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[4]
Protocol 2: General Synthesis of Pyrazole Derivatives from Chalcones
This protocol outlines a general method for the synthesis of pyrazole derivatives starting from chalcones, which are α,β-unsaturated ketones.[6]
Materials:
-
Substituted acetophenone
-
Substituted aromatic aldehyde
-
Potassium hydroxide (15% in methanol)
-
Hydrazine hydrate
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
Step 1: Synthesis of Chalcone Intermediate
-
Synthesize the required chalcone via a Claisen-Schmidt condensation.
-
In a suitable reaction vessel, dissolve the substituted acetophenone and substituted aromatic aldehyde in methanol.
-
Add 15% potassium hydroxide solution and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolate the chalcone product by precipitation and filtration.
Step 2: Synthesis of Pyrazole Derivative
-
In a round-bottom flask, dissolve the synthesized chalcone in absolute ethanol.
-
Add hydrazine hydrate to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature to allow for the precipitation of the pyrazole product.
-
Filter the solid, wash with cold ethanol, and dry to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent.
-
Confirm the structure of the synthesized pyrazole derivative using appropriate spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR) and elemental analysis.[6]
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized pyrazole compounds against COX-1 and COX-2 enzymes.[4]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Synthesized pyrazole compounds (test compounds)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a multi-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and various concentrations of the test compounds.
-
Pre-incubate the enzyme with the test compounds for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific period to allow for the production of PGE2.
-
Stop the reaction.
-
Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[4]
Protocol 4: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema
This is a standard and widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.[6][10][11]
Materials:
-
Wistar rats or other suitable rodent model
-
Carrageenan solution (1% w/v in saline)
-
Synthesized pyrazole compounds (test compounds)
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: a control group (vehicle), a reference drug group, and test groups for different doses of the synthesized compounds.
-
Administer the vehicle, reference drug, or test compounds orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), induce inflammation by injecting a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect of the test compounds compared to the control and reference groups.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 10. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Pyrazole Derivatives in Antiviral Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives have emerged as a versatile and promising class of heterocyclic compounds in the field of antiviral drug discovery. Their inherent structural diversity and ability to interact with various biological targets have led to the identification of potent inhibitors against a wide range of viruses, including influenza, Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses such as SARS-CoV-2. This document provides detailed application notes, experimental protocols, and data presentation to guide researchers in the exploration and utilization of pyrazole derivatives for the development of novel antiviral therapeutics.
Data Presentation: Antiviral Activity of Pyrazole Derivatives
The following tables summarize the quantitative data on the antiviral efficacy of various pyrazole derivatives against different viruses. The data includes the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a crucial parameter for evaluating the therapeutic potential of an antiviral compound (SI = CC50/IC50).[1]
Table 1: Antiviral Activity of Hydroxyquinoline-Pyrazole Derivatives against Coronaviruses [2]
| Compound | Virus | CC50 (mg/mL) | IC50 (mg/mL) | Selectivity Index (SI) |
| Hydrazide (Hyd) | SARS-CoV-2 | 0.4913 | 0.054 | 9.09 |
| MERS-CoV | 0.4913 | 0.23 | 2.1 | |
| HCoV-229E | 0.4913 | 0.0277 | 17.7 | |
| Hydrazone (HQ) | SARS-CoV-2 | 0.805 | 0.052 | 15.5 |
| MERS-CoV | 0.805 | 0.302 | 2.7 | |
| HCoV-229E | 0.805 | 0.134 | 6.0 | |
| Pyrrolone (15A) | SARS-CoV-2 | 65.362 | 0.158 | 413 |
| MERS-CoV | 65.362 | 0.0516 | 1266 | |
| HCoV-229E | 65.362 | 0.0447 | 1462 |
Table 2: Inhibitory Activity of Pyrazole-Based Derivatives against Influenza Virus Neuraminidase [3]
| Compound | Virus Strain | Target | IC50 (µM) |
| 6i | A/H3N2 | Neuraminidase | >50 (52.31% inhibition at 10 µM) |
| 12c | A/H3N2 | Neuraminidase | 6.98 ± 0.08 |
| 24b | A/H3N2 | Neuraminidase | >50 (60.91% inhibition at 10 µM) |
| 26b | A/H3N2 | Neuraminidase | 12.27 ± 0.14 |
| BPR1P0034 | A/WSN/33 (H1N1) | Viral Replication | 0.42 ± 0.11 |
Table 3: Anti-HIV-1 Activity of Pyrrolo[3,4-c]pyrazole and Pyrrolyl Pyrazole Derivatives [4][5]
| Compound | HIV-1 Strain | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | IC50 (µM) |
| 9g | Wild Type | Replication | < 5 | > 500 | > 100 | - |
| 15i | Wild Type | Replication | < 5 | > 500 | > 100 | - |
| 11b | Wild Type | RNase H | - | >100 | - | 0.27 |
Table 4: Inhibitory Activity of Pyrazole Derivatives against Hepatitis C Virus (HCV) NS5B Polymerase [6][7]
| Compound | HCV Genotype | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 2a | 1b | NS5B Polymerase | 4.3 | - | - | - |
| 2b | 1b | NS5B Polymerase | 7.9 | 8.1 | > 224 | > 28 |
| N2 | - | NS5B Polymerase | - | 1.61 | 51.3 | 32.1 |
| N4 | - | NS5B Polymerase | 2.01 | - | > 100 | - |
Table 5: Inhibitory Activity of Pyrazole Derivatives against SARS-CoV-2 Main Protease (Mpro) [8]
| Compound | Target | IC50 (µM) |
| 6h | SARS-CoV-2 Mpro | 5.08 |
| 6i | SARS-CoV-2 Mpro | 3.16 |
| 6q | SARS-CoV-2 Mpro | 7.55 |
| GC-376 (Control) | SARS-CoV-2 Mpro | 12.85 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific pyrazole derivative and virus being studied.
Protocol 1: Synthesis of Pyrazole Derivatives
This protocol describes a general method for the synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a common intermediate in the synthesis of more complex pyrazole derivatives.[9][10]
Materials:
-
4-chloroacetophenone
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Crushed ice
-
Sodium bicarbonate (NaHCO3)
Procedure:
-
Synthesis of 4-chloroacetophenone phenylhydrazone:
-
In a round-bottom flask, dissolve 4-chloroacetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry.
-
-
Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis:
-
In a separate flask, prepare the Vilsmeier-Haack reagent by slowly adding POCl3 (2 equivalents) to ice-cold DMF (10 volumes) with stirring.
-
Slowly add the previously synthesized 4-chloroacetophenone phenylhydrazone (1 equivalent) to the Vilsmeier-Haack reagent.
-
Stir the reaction mixture at room temperature for 8-10 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of NaHCO3.
-
The solid product, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, will precipitate out.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol for purification.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the pyrazole derivative that is toxic to the host cells (CC50).
Materials:
-
Vero E6 cells (or other appropriate host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pyrazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with 100 µL of cell suspension at a density of 1 x 10^5 cells/mL.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the pyrazole derivative in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include a "cells only" control (medium only) and a "solvent" control (medium with the highest concentration of DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 value is determined from the dose-response curve using non-linear regression analysis.
Protocol 3: Plaque Reduction Assay
This is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.
Materials:
-
Confluent monolayer of host cells (e.g., Vero E6) in 6-well plates
-
Virus stock of known titer
-
Pyrazole derivative dilutions in culture medium
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in 2x DMEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
During the incubation, prepare the overlay medium containing serial dilutions of the pyrazole derivative.
-
After the adsorption period, remove the virus inoculum and add 2 mL of the overlay medium containing the compound dilutions to each well. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-4 days).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 4: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This colorimetric assay quantifies the inhibition of HIV-1 RT activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT)15 primer
-
dNTP mix (including DIG-dUTP and biotin-dUTP)
-
Streptavidin-coated 96-well plates
-
Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
-
Peroxidase substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Pyrazole derivative dilutions
Procedure:
-
Coat the streptavidin-coated wells with the biotinylated poly(A) x oligo(dT)15 template/primer.
-
Add the pyrazole derivative dilutions to the wells.
-
Add the reaction mixture containing dNTPs.
-
Initiate the reaction by adding the recombinant HIV-1 RT. Include a "no enzyme" control.
-
Incubate the plate at 37°C for 1-2 hours.
-
Wash the wells with washing buffer to remove unincorporated nucleotides.
-
Add the Anti-DIG-POD conjugate and incubate for 1 hour at room temperature.
-
Wash the wells again to remove unbound conjugate.
-
Add the peroxidase substrate and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition of RT activity for each compound concentration and determine the IC50 value.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in antiviral drug development with pyrazole derivatives.
Caption: General experimental workflow for antiviral drug discovery using pyrazole derivatives.
Caption: Inhibition of the influenza virus lifecycle by a pyrazole-based neuraminidase inhibitor.
Caption: Mechanism of action of a pyrazole-based HIV reverse transcriptase inhibitor.
Conclusion
Pyrazole derivatives represent a rich source of potential antiviral agents with diverse mechanisms of action. The data and protocols presented in these application notes provide a framework for researchers to systematically evaluate the antiviral potential of novel pyrazole compounds. By combining targeted synthesis, robust in vitro screening, and detailed mechanistic studies, the development of new and effective pyrazole-based antiviral drugs can be significantly advanced.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolyl Pyrazoles as Non-Diketo Acid Inhibitors of the HIV-1 Ribonuclease H Function of Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Pyrazolobenzothiazine Derivatives as Hepatitis C Virus NS5B Polymerase Palm Site I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 8. Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 10. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Carbohydrazide Derivatives for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel pyrazole carbohydrazide derivatives and their evaluation as potential anticancer agents that function by inducing apoptosis. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer effects.[1][2] This document outlines detailed protocols for chemical synthesis and key biological assays to assess the apoptotic potential of these compounds.
Part 1: Synthesis of Pyrazole Carbohydrazide Derivatives
A common and effective method for synthesizing pyrazole carbohydrazides involves the reaction of a pyrazole ester or a related heterocyclic precursor, such as a pyrazolo-oxazinone, with hydrazine hydrate.[3] The Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a foundational method for creating the initial pyrazole ring.[4]
General Synthesis Workflow
The synthesis typically follows a multi-step process, beginning with the formation of the core pyrazole ring, followed by functionalization to introduce the carbohydrazide moiety.
Caption: General workflow for the synthesis of pyrazole carbohydrazide derivatives.
Experimental Protocol: Synthesis from a Pyrazolo[3,4-d][5][6]oxazinone Precursor
This protocol is adapted from methods used for reacting pyrazolo-oxazinones with hydrazine hydrate to yield pyrazole-4-carbohydrazides.[3]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the starting 1-substituted-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Reagent : Add hydrazine hydrate (N₂H₄·H₂O) (5.0 eq) to the solution.
-
Reflux : Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 1-5 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Precipitation : Slowly add cold water to the reaction mixture to precipitate the crude product.
-
Filtration : Collect the solid precipitate by vacuum filtration, washing with a small amount of cold water.
-
Purification : Air dry the solid. For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.[4]
-
Characterization : Confirm the structure of the final pyrazole carbohydrazide derivative using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Part 2: Protocols for Apoptosis Induction and Analysis
Once synthesized, the compounds are evaluated for their ability to induce apoptosis in cancer cell lines.
Biological Evaluation Workflow
Caption: Experimental workflow for evaluating the pro-apoptotic activity of compounds.
Protocol 1: Cell Viability (MTT) Assay
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).[5][6]
-
Cell Seeding : Seed cancer cells (e.g., MDA-MB-231, HT29) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the pyrazole carbohydrazide derivatives (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 values using dose-response curve fitting software.
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V-FITC/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.[5][6][7]
-
Cell Treatment : Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting : Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Staining : Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis : Analyze the stained cells using a flow cytometer. The cell population is differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis
This technique is used to measure the levels of key proteins involved in the apoptotic pathway.[8][5]
-
Protein Extraction : Treat cells with the compound, then lyse them in RIPA buffer to extract total protein.
-
Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE : Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-8, Caspase-9, cleaved PARP-1, and a loading control like β-actin) overnight at 4°C.[8][9]
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : Quantify the band intensity using imaging software to determine changes in protein expression relative to the control.
Part 3: Mechanism of Action and Signaling Pathways
Pyrazole carbohydrazide derivatives often induce apoptosis through the modulation of intrinsic and/or extrinsic signaling pathways.[9] The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves mitochondrial disruption, while the extrinsic pathway is initiated by the activation of death receptors on the cell surface.[8][9] Both pathways converge on the activation of executioner caspases, leading to the cleavage of cellular substrates like PARP-1 and ultimately, cell death.[8]
Caption: Apoptotic signaling pathways induced by pyrazole carbohydrazide derivatives.
Part 4: Data Presentation
Quantitative data from biological assays should be summarized for clear comparison.
Table 1: In Vitro Cytotoxicity (IC50) of Pyrazole Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) | Reference Drug (IC50 µM) | Citation |
| 3f | MDA-MB-468 | 24 | 14.97 | Paclitaxel (49.90) | [2][6] |
| 3f | MDA-MB-468 | 48 | 6.45 | Paclitaxel (25.19) | [2][6] |
| 8l | MDA-MB-231 | 48 | 2.41 | Doxorubicin (2.45) | [5][7] |
| 8l | MCF-7 | 48 | 2.23 | Doxorubicin (1.98) | [5][7] |
| 8l | HepG2 | 48 | 3.75 | Doxorubicin (1.02) | [5][7] |
| 34d | HeLa | - | 10.41 | Doxorubicin (9.76) | [10] |
| 34d | DU-145 | - | 10.77 | Doxorubicin (9.00) | [10] |
| 47c | HCT-116 | - | 3.12 | - | [10] |
Table 2: Apoptosis Induction by Pyrazole Derivatives
| Compound ID | Cell Line | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Early + Late) | Citation |
| Tosind | HT29 | - | - | 23.7% | [8][9] |
| Tospyrquin | HT29 | - | - | 14.9% | [8][9] |
| 8l | MDA-MB-231 | 1.0 | 48 | 11.3% | [7] |
| 8l | MDA-MB-231 | 2.0 | 48 | 23.5% | [7] |
| 8l | MDA-MB-231 | 4.0 | 48 | 26.1% | [7] |
| 8l | MDA-MB-231 | 8.0 | 48 | 35.0% | [7] |
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 7. Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
In Vitro Evaluation of Pyrazole Derivatives Against Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of pyrazole derivatives as potential anticancer agents. This document includes a summary of their activity against various cancer cell lines, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways. Pyrazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant anticancer potential.[1][2] Their mechanism of action often involves targeting key proteins in cancer cell signaling pathways, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), leading to cell cycle arrest and apoptosis.[1][2]
Data Presentation: Anticancer Activity of Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID/Series | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 6 | Various (6 lines) | Multiple | 0.00006 - 0.00025 | [1] |
| Compound 43 | MCF-7 | Breast | 0.25 | [1] |
| Compound 50 | HepG2 | Liver | 0.71 | [1] |
| Compounds 33 & 34 | HCT116, MCF-7, HepG2, A549 | Colon, Breast, Liver, Lung | < 23.7 | [1] |
| Compound 37 | MCF-7 | Breast | 5.21 | [1] |
| Derivatives 3d, 3e, 5a | MCF-7 | Breast | 10, 12, 14 | [3][4] |
| Compound 11c | PC3, A549, HL60, HCT116, SW620 | Prostate, Lung, Leukemia, Colon | 4.09 - 16.82 | [5] |
| Compounds 31 & 32 | A549 | Lung | 42.79, 55.73 | [1] |
| Compound L2 | CFPAC-1 | Pancreatic | 61.7 | [6] |
| Compound L3 | MCF-7 | Breast | 81.48 | [6] |
| Ferrocene-pyrazole hybrid 47c | HCT-116 | Colon | 3.12 | [7] |
| Ferrocene-pyrazole hybrid 47c | HL60 | Leukemia | 6.81 | [7] |
| Pyrano[2,3-c]pyrazole 50h | 786-0 | Renal | 9.9 (µg/mL) | [7] |
| Pyrano[2,3-c]pyrazole 50h | MCF-7 | Breast | 31.87 (µg/mL) | [7] |
Experimental Protocols
Detailed methodologies for the in vitro evaluation of pyrazole derivatives are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[11]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed cells (1 x 10⁶ cells) in a culture flask and treat with the pyrazole derivative for the desired time.[11]
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[11]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.[11]
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Visualization of Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general experimental workflow for evaluating pyrazole derivatives and a simplified representation of a common signaling pathway they modulate.
Caption: Experimental workflow for in vitro evaluation of pyrazole derivatives.
Many pyrazole derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of the Bcl-2 family of proteins and the subsequent activation of caspases.
Caption: Simplified intrinsic apoptosis pathway modulated by pyrazole derivatives.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. atcc.org [atcc.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for 3,5-disubstituted 1H-pyrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-disubstituted 1H-pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3,5-disubstituted 1H-pyrazoles?
The most prevalent methods include the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative (Knorr pyrazole synthesis) and 1,3-dipolar cycloaddition reactions between an alkyne and a diazo compound.[1][2] Other notable methods involve the reaction of hydrazones with acetophenones, and the cyclization of β,γ-unsaturated hydrazones.[3][4]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[5] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[5] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[5]
Strategies to improve regioselectivity include:
-
Solvent and pH control: Acidic conditions, often seen with hydrazine hydrochlorides in solvents like ethanol, can favor the formation of one isomer, while basic conditions might favor the other.[5]
-
Steric hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[5]
-
Use of specific reagents: The choice of hydrazine (e.g., free base vs. hydrochloride salt) can significantly influence the regioisomeric outcome.[6]
Q3: My reaction mixture has turned a dark color. Is this normal and how can I obtain a clean product?
Discoloration of the reaction mixture is a frequent observation, particularly in Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[5] This is often due to the formation of colored impurities from the hydrazine starting material.[5] The reaction mixture can become acidic, which may promote the formation of colored byproducts.[5]
To mitigate this:
-
Addition of a mild base: Adding a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[5]
-
Purification: The colored impurities can often be removed during workup and purification.[5] Recrystallization and column chromatography on silica gel are effective methods for obtaining a pure, colorless product.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions.[5] Hydrazine derivatives can also degrade over time.[5] 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or pH can hinder the reaction.[5] 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | 1. Assess Starting Material Purity: Ensure the purity of your starting materials. Use a freshly opened or purified hydrazine derivative.[5] 2. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] 3. Optimize Reactant Stoichiometry: Ensure the correct stoichiometry is used. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[5] |
| Formation of Multiple Products (Side Reactions) | 1. Formation of Regioisomers: Occurs with unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[5] 2. Incomplete Cyclization: The intermediate may not fully cyclize to form the pyrazole ring.[5] | 1. Control Regioselectivity: Refer to FAQ 2 for strategies to improve regioselectivity. 2. Adjust Reaction Conditions: Ensure sufficient reaction time and optimal temperature to promote complete cyclization. |
| Difficulty in Product Purification | 1. Presence of Colored Impurities: Often arise from the hydrazine starting material.[5] 2. Similar Polarity of Product and Byproducts: Makes separation by chromatography challenging. | 1. Pre-purification workup: Consider a wash with a mild base solution to remove acidic impurities.[5] 2. Optimize Purification Technique: Experiment with different solvent systems for column chromatography. Recrystallization from a suitable solvent is also a highly effective purification method.[5] The product can also be purified by dissolving it in a solvent, reacting it with an acid to form the salt, and then separating the acid addition salts by crystallization.[7] |
Experimental Protocols
General Procedure for the Synthesis of 3,5-Diarylpyrazoles from Hydrazones and Acetophenones
This protocol is adapted from a method utilizing a DMSO/I₂/HCl catalytic system.[4]
-
To a solution of the substituted acetophenone (1.0 equiv) in ethanol, add the aryl hydrazone (2.0 equiv), dimethyl sulfoxide (DMSO, 4.0 equiv), a catalytic amount of iodine (I₂, 0.05 equiv), and a catalytic amount of hydrochloric acid (HCl).
-
Reflux the reaction mixture for 5-48 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration.[5] Otherwise, remove the solvent under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford the pure 3,5-diarylpyrazole.[4][5]
Table 1: Optimization of Reaction Conditions for a Model Reaction [4]
| Entry | Hydrazone (equiv) | Iodine (equiv) | Additive | Time (h) | Yield (%) |
| 1 | 2.0 | 1.0 | None | 1.5 | 80 |
| 2 | 1.5 | 1.0 | None | 1.5 | 75 |
| 3 | 1.2 | 1.0 | None | 1.5 | 60 |
| 4 | 2.0 | 0.1 | None | 1.5 | Trace |
| 5 | 2.0 | 0.1 | DMSO (3.0 equiv) | 16 | 78 |
| 6 | 2.0 | 0.1 | DMSO (3.0 equiv), cat. HCl | 5 | 85 |
| 7 | 2.0 | 0.05 | DMSO (3.0 equiv), cat. HCl | 10 | 83 |
| 8 | 2.0 | 0.1 | DMSO (4.0 equiv), cat. HCl | 4 | 81 |
| 9 | 2.0 | 0 | DMSO (3.0 equiv), cat. HCl | 48 | 81 |
| 10 | 2.0 | 0 | DMSO (3.0 equiv) | 48 | 0 |
Visual Guides
Caption: A troubleshooting workflow for pyrazole synthesis.
References
- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity in the Synthesis of 1-Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of 1-substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to achieving high regioselectivity in their synthetic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of 1-substituted pyrazoles, focusing on controlling the formation of regioisomers.
Q1: What are regioisomers in pyrazole synthesis and why is their control so important?
A1: In the context of pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns on the final pyrazole product.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
A2: A nearly 1:1 mixture of regioisomers suggests that the intrinsic steric and electronic differences between the two carbonyl groups of your 1,3-dicarbonyl compound are minimal under your current reaction conditions. To improve selectivity, you need to amplify these small differences or introduce new controlling elements.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can dramatically impact regioselectivity.[1][2] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer.[3] Aprotic dipolar solvents like DMF or NMP can also provide better results than polar protic solvents such as ethanol, especially when using aryl hydrazine hydrochlorides.[4][5]
-
pH Control: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1] Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1] Conversely, basic conditions might favor the other isomer.[4] Experimenting with acidic (e.g., acetic acid) or basic (e.g., sodium acetate) additives can help steer the reaction towards the desired product.[4]
-
Temperature Optimization: Reaction temperature can be a critical parameter in controlling the isomeric ratio.[2] Running the reaction at a lower temperature might favor the kinetically controlled product, while higher temperatures could favor the thermodynamically more stable isomer.
Q3: The major product of my reaction is the undesired regioisomer. What can I do?
A3: This indicates that the inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard conditions.[1] For instance, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack typically occurs at the carbonyl group adjacent to the electron-withdrawing trifluoromethyl group, leading to the 3-CF₃ pyrazole, which may not be the desired product.[6]
Strategies to Reverse or Alter Selectivity:
-
Change the Synthetic Strategy: Instead of the classical Knorr synthesis (1,3-dicarbonyl + hydrazine), consider alternative methods that offer better regiocontrol.
-
Steric Directing Groups: Introducing a bulky substituent on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thus directing the reaction to the less sterically crowded site.[1][10]
Q4: I have already synthesized a mixture of regioisomers. How can I separate them?
A4: If you have already produced a mixture, separation is often necessary.
Separation Techniques:
-
Column Chromatography: This is the most common method for separating regioisomers. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides the best possible separation.[1] Start with a non-polar solvent and gradually increase the polarity.
-
Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective purification method.[4] This may involve screening various solvents or solvent mixtures.
Data Presentation: Regioselectivity under Various Conditions
The following tables summarize quantitative data on the regioselective synthesis of pyrazoles, highlighting the impact of different solvents and substituents on the isomeric ratio.
Table 1: Effect of Solvent on Regioselectivity in the Reaction of Unsymmetrical 1,3-Diketones with Methylhydrazine.
| 1,3-Diketone (R¹) | Solvent | Ratio (Regioisomer A : Regioisomer B) | Total Yield (%) |
| 1,1,1-trifluoro-2,4-pentanedione | Ethanol | 50 : 50 | 80 |
| 1,1,1-trifluoro-2,4-pentanedione | TFE | 85 : 15 | 82 |
| 1,1,1-trifluoro-2,4-pentanedione | HFIP | 97 : 3 | 85 |
| 1-phenyl-1,3-butanedione | Ethanol | 60 : 40 | 75 |
| 1-phenyl-1,3-butanedione | TFE | 90 : 10 | 78 |
| 1-phenyl-1,3-butanedione | HFIP | >99 : 1 | 80 |
Regioisomer A corresponds to the pyrazole with the N-methyl group adjacent to the R¹ substituent. Data adapted from studies on the use of fluorinated alcohols as solvents.[3]
Table 2: Regioselectivity Comparison with Different Substituted Hydrazines.
| 1,3-Dicarbonyl (R¹, R²) | Hydrazine | Solvent | Ratio (Regioisomer A : Regioisomer B) |
| R¹=CF₃, R²=Ph | Methylhydrazine | Ethanol | 55 : 45 |
| R¹=CF₃, R²=Ph | Phenylhydrazine | Ethanol | 40 : 60 |
| R¹=CF₃, R²=Ph | Methylhydrazine | TFE | 95 : 5 |
| R¹=CF₃, R²=Ph | Phenylhydrazine | TFE | 5 : 95 |
Regioisomer A: N-substituted nitrogen adjacent to R¹. Regioisomer B: N-substituted nitrogen adjacent to R². This data illustrates how both the hydrazine substituent and the solvent influence the final product ratio.[10]
Experimental Protocols
General Protocol for Improved Regioselectivity using Trifluoroethanol (TFE)
This protocol is a general guideline and may require optimization for specific substrates.[1]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
Protocol for Regioselective Synthesis via [3+2] Cycloaddition of N-Alkylated Tosylhydrazones and Terminal Alkynes
This method offers complete regioselectivity, especially when similar substituents are present.[8][9]
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]
Visualizations
Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
Caption: Key factors that influence the regiochemical outcome of 1-substituted pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Halogenation of 3-aryl-1H-pyrazol-5-amines
Welcome to the technical support center for the halogenation of 3-aryl-1H-pyrazol-5-amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important synthetic transformation.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the electrophilic halogenation of 3-aryl-1H-pyrazol-5-amines.
Frequently Asked Questions
Q1: What are the most common challenges in the halogenation of 3-aryl-1H-pyrazol-5-amines?
A1: The primary challenges include controlling regioselectivity, avoiding over-halogenation, dealing with substrates that have a narrow reactivity range, and preventing harsh reaction conditions that can lead to decomposition.[1] The use of toxic halogen sources is another concern that researchers aim to mitigate.[1]
Q2: Which halogenating agents are recommended for this reaction?
A2: N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are highly recommended.[1][2][3][4] They are considered cheap, safe, and effective for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at room temperature.[1][2][3][4]
Q3: What is the expected regioselectivity for the halogenation of 3-aryl-1H-pyrazol-5-amines?
A3: Halogenation of pyrazoles and their derivatives typically occurs at the C4 position of the pyrazole ring.[5] This is due to the electronic properties of the pyrazole ring system.
Q4: My reaction is sluggish or not proceeding to completion. What should I do?
A4: Several factors could be at play. Consider the following troubleshooting steps:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) has been shown to act as both a solvent and a catalyst in these reactions, significantly improving yields.[1] If you are using a different solvent like ethanol, the reaction may be much slower. The addition of even a catalytic amount of DMSO can increase the reaction rate.[1]
-
Reagent Stoichiometry: For less reactive substrates, particularly in chlorination reactions, increasing the equivalents of the halogenating agent (e.g., NCS) may be necessary.[1]
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitoring by TLC or LC-MS is recommended to track the consumption of the starting material.
Q5: I am observing the formation of multiple products. How can I improve the selectivity?
A5: The formation of multiple products often points to issues with regioselectivity or over-halogenation. To improve selectivity:
-
Protecting Groups: For complex substrates or to direct the halogenation to a specific position, the use of protecting groups on the pyrazole nitrogen or the amine group can be beneficial.[6][7]
-
Reaction Conditions: Milder reaction conditions (e.g., room temperature) are generally preferred to minimize side reactions.[1]
Q6: Are there any known side reactions to be aware of?
A6: Yes, besides over-halogenation, potential side reactions can include the dehalogenation of the product, especially in subsequent cross-coupling reactions.[8] Ring-opening of the pyrazole core is a less common but possible side reaction under harsh conditions or with specific substrates.[9][10]
Data Presentation: Halogenation Yields
The following tables summarize the yields for the halogenation of various N-arylsulfonyl-3-aryl-5-aminopyrazoles with NBS, NIS, and NCS in DMSO at room temperature.
Table 1: Bromination and Iodination of N-arylsulfonyl-3-aryl-5-aminopyrazoles [1]
| Substrate (1) | Halogenating Agent (2) | Product | Yield (%) |
| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 95 |
| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NIS | 4-iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 98 |
| 3-(4-methylphenyl)-1-tosyl-1H-pyrazol-5-amine | NBS | 4-bromo-3-(4-methylphenyl)-1-tosyl-1H-pyrazol-5-amine | 93 |
| 3-(4-methylphenyl)-1-tosyl-1H-pyrazol-5-amine | NIS | 4-iodo-3-(4-methylphenyl)-1-tosyl-1H-pyrazol-5-amine | 96 |
| 3-(4-methoxyphenyl)-1-tosyl-1H-pyrazol-5-amine | NBS | 4-bromo-3-(4-methoxyphenyl)-1-tosyl-1H-pyrazol-5-amine | 90 |
| 3-(4-methoxyphenyl)-1-tosyl-1H-pyrazol-5-amine | NIS | 4-iodo-3-(4-methoxyphenyl)-1-tosyl-1H-pyrazol-5-amine | 92 |
| 3-(4-chlorophenyl)-1-tosyl-1H-pyrazol-5-amine | NBS | 4-bromo-3-(4-chlorophenyl)-1-tosyl-1H-pyrazol-5-amine | 85 |
| 3-(4-chlorophenyl)-1-tosyl-1H-pyrazol-5-amine | NIS | 4-iodo-3-(4-chlorophenyl)-1-tosyl-1H-pyrazol-5-amine | 88 |
Table 2: Chlorination of N-arylsulfonyl-3-aryl-5-aminopyrazoles [1]
| Substrate (1) | Halogenating Agent (2) | Product | Yield (%) |
| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NCS | 4-chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 68 |
| 3-(4-methylphenyl)-1-tosyl-1H-pyrazol-5-amine | NCS | 4-chloro-3-(4-methylphenyl)-1-tosyl-1H-pyrazol-5-amine | 72 |
| 3-(4-methoxyphenyl)-1-tosyl-1H-pyrazol-5-amine | NCS | 4-chloro-3-(4-methoxyphenyl)-1-tosyl-1H-pyrazol-5-amine | 65 |
| 3-(4-chlorophenyl)-1-tosyl-1H-pyrazol-5-amine | NCS | 4-chloro-3-(4-chlorophenyl)-1-tosyl-1H-pyrazol-5-amine | 55 |
Experimental Protocols
General Procedure for the Halogenation of N-arylsulfonyl-3-aryl-5-aminopyrazoles [1]
A mixture of the N-arylsulfonyl-3-aryl-5-aminopyrazole (0.20 mmol) and the N-halosuccinimide (NBS or NIS: 0.24 mmol; NCS: 0.5 mmol) in DMSO (2 mL) is stirred at room temperature for 3 hours under a nitrogen atmosphere. Upon completion of the reaction (monitored by TLC), the mixture is extracted with dichloromethane (3 x 5 mL). The combined organic layers are washed with a saturated NaCl solution (3 x 5 mL) and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude residue is purified by flash chromatography on silica gel (DCM/EtOH) to afford the desired 4-halogenated product.
Gram-Scale Synthesis of 4-bromo- or 4-iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine [1]
A mixture of 3-phenyl-1-tosyl-1H-pyrazol-5-amine (4.0 mmol) and NIS or NBS (4.8 mmol) in DMSO (10 mL) is stirred at room temperature for 6 hours under a nitrogen atmosphere. The workup and purification are performed as described in the general procedure.
Visualizations
Caption: Experimental workflow for the halogenation of 3-aryl-1H-pyrazol-5-amines.
Caption: Troubleshooting logic for low-yielding halogenation reactions.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. researchgate.net [researchgate.net]
- 3. Beilstein Archives - Halogenations of 3-aryl-1H-pyrazol-5-amines [beilstein-archives.org]
- 4. Halogenations of 3-Aryl-1H-pyrazol-5-amines [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side product formation during pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazole synthesis experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in pyrazole synthesis and why does it form?
The most common side product in pyrazole synthesis is a regioisomer of the desired product.[1] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine in the classic Knorr pyrazole synthesis. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates that then cyclize to form a mixture of two pyrazole regioisomers.[1]
Q2: How can I minimize the formation of regioisomers?
Several strategies can be employed to improve regioselectivity:
-
Solvent Selection: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity in favor of one isomer.[2][3]
-
Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and, in some cases, improve regioselectivity compared to conventional heating.
-
Alternative Reagents: Employing alternative reaction partners to the traditional 1,3-diketones can offer complete regioselectivity. Examples include the reaction of N-alkylated tosylhydrazones with terminal alkynes or the use of N-arylhydrazones with nitroolefins.[4]
Q3: My reaction mixture has turned a dark color. What causes this and how can I purify my product?
The formation of colored impurities is a common issue, often due to the decomposition of the hydrazine starting material or oxidation of reaction intermediates. To remove these impurities, you can try the following:
-
Activated Charcoal: Adding a small amount of activated charcoal to the crude product solution before filtration can help adsorb colored impurities.
-
Recrystallization: Recrystallization from a suitable solvent is an effective method for purifying the desired pyrazole and removing colored byproducts.[1]
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from colored impurities and other side products.
Q4: What are other potential side reactions I should be aware of?
Besides regioisomer formation, other common side reactions include:
-
Low Conversion/Yield: This can be due to impure starting materials, steric hindrance, or suboptimal reaction conditions.
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, particularly if the hydrazine is deactivated by electron-withdrawing groups.
-
Biaryl Formation: In copper-catalyzed N-arylation reactions, homocoupling of the aryl halide starting material can lead to the formation of biaryl side products.
Troubleshooting Guides
Issue 1: Formation of Regioisomers
Symptoms:
-
NMR spectrum shows two sets of peaks for the pyrazole product.
-
Multiple spots are observed on TLC that are close in Rf value.
-
Broad melting point range for the isolated solid.
Solutions:
| Method | Description | Advantages |
| Fluorinated Solvents | Replace traditional solvents like ethanol with 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2][3] | Simple modification to existing protocols, significant improvement in regioselectivity. |
| Alternative Synthesis | Use regioselective methods such as the reaction of N-alkylated tosylhydrazones with terminal alkynes.[4] | Complete regioselectivity can often be achieved.[4] |
| Catalyst Selection | Utilize specific catalysts that can favor the formation of one regioisomer. | Can be a cost-effective way to control selectivity. |
Troubleshooting Workflow for Regioisomer Formation
Caption: A logical workflow for addressing the formation of regioisomers.
Issue 2: Low Reaction Yield
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting materials.
-
The isolated yield of the desired pyrazole is lower than expected.
Solutions:
| Cause | Recommended Action |
| Impure Starting Materials | Ensure the purity of both the 1,3-dicarbonyl compound and the hydrazine derivative. Hydrazines can degrade over time, so using a fresh bottle is advisable. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and catalyst concentration. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Steric Hindrance | If bulky substituents are present on the reactants, consider using a more forcing reaction condition (higher temperature, longer reaction time) or a more active catalyst. |
| Incomplete Cyclization | For reactions stalling at the hydrazone intermediate, the addition of a catalytic amount of acid can facilitate the cyclization and dehydration steps. |
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to diagnosing and resolving low reaction yields.
Issue 3: Biaryl Formation in Copper-Catalyzed N-Arylation
Symptoms:
-
Formation of a non-polar side product identified as a biaryl by GC-MS or NMR.
-
Reduced yield of the desired N-arylpyrazole.
Solutions:
| Cause | Recommended Action |
| Homocoupling of Aryl Halide | This is a common side reaction in copper-catalyzed cross-coupling reactions. |
| Ligand Choice | The choice of ligand can significantly impact the selectivity of the reaction. Screening different diamine or other nitrogen-based ligands can help minimize the homocoupling side reaction. |
| Reaction Temperature | Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired N-arylation. |
| Base | The nature and strength of the base can influence the reaction outcome. Experiment with different inorganic or organic bases to find the optimal conditions. |
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis using Fluorinated Alcohol
This protocol describes a general procedure for the synthesis of N-methylpyrazoles with improved regioselectivity using 2,2,2-trifluoroethanol (TFE) as the solvent.
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
2,2,2-Trifluoroethanol (TFE) (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in TFE in a round-bottom flask.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Protocol 2: Microwave-Assisted Knorr Pyrazole Synthesis
This protocol provides a general method for the rapid synthesis of pyrazoles using microwave irradiation.
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Hydrazine hydrate or substituted hydrazine (1.2 mmol)
-
Ethanol (3-5 mL)
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial, combine the 1,3-dicarbonyl compound and the hydrazine derivative.
-
Add ethanol and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power and for a time determined by optimization (e.g., 100-300 W for 5-15 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the vial to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Signaling Pathways and Workflows
Knorr Pyrazole Synthesis Mechanism
The following diagram illustrates the generally accepted mechanism for the Knorr pyrazole synthesis, highlighting the formation of the hydrazone intermediate and subsequent cyclization.
Caption: The reaction pathway of the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of Pyrazole-Based Pharmaceutical Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of pyrazole-based pharmaceutical intermediates. It offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of pyrazole synthesis, offering potential causes and actionable solutions.
Issue 1: Decreased Yield Upon Scale-Up
Q: We observed a significant drop in yield when transitioning from a gram-scale to a kilogram-scale reaction. What are the likely causes and how can we address this?
A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors related to the physical and chemical changes in the reaction environment.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Inefficient Heat Transfer | Larger reaction volumes have a lower surface-area-to-volume ratio, leading to poor heat distribution, localized hot spots, or insufficient heating. This can promote side reactions or incomplete conversion. Employ a jacketed reactor system for better temperature control. For highly exothermic reactions, consider a semi-batch process with controlled, slow addition of one of the reagents to manage heat evolution. |
| Poor Mixing | Inadequate agitation in large reactors can result in a non-homogeneous reaction mixture, leading to localized concentration gradients and reduced reaction rates. Use an appropriately sized and shaped impeller for the reactor and optimize the mixing speed to ensure thorough mixing without causing product degradation. |
| Extended Reaction Times | Reactions that are complete within hours at the lab scale may require significantly longer at a larger scale. Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |
| Product Loss During Workup | The efficiency of extraction and filtration can decrease at a larger scale. Optimize the workup procedure, including the choice and volume of extraction solvents, and ensure efficient phase separation. |
Issue 2: Formation of Regioisomers
Q: Our synthesis is producing a mixture of pyrazole regioisomers, which is difficult to separate. How can we improve the regioselectivity?
A: The formation of regioisomers is a frequent issue when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of products.[1]
-
Strategies to Enhance Regioselectivity:
| Strategy | Description |
| Optimize Reaction Conditions | Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in pyrazole formation. Temperature: Lowering the reaction temperature can sometimes improve selectivity. pH Control: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile. The addition of a catalytic amount of acid (e.g., acetic acid) or a base can alter the nucleophilicity and direct the reaction towards the desired isomer. |
| Use of 1,3-Dicarbonyl Surrogates | Employing precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones, can "lock in" the regiochemistry before the cyclization step, leading to a single regioisomer. |
| Steric and Electronic Effects | If possible, modify the substituents on the 1,3-dicarbonyl compound to create significant steric or electronic differences between the two carbonyl groups, which can direct the attack of the hydrazine. |
Issue 3: Exothermic Runaway and Safety Concerns
Q: We are concerned about the exothermic nature of the reaction with hydrazine, especially at a larger scale. What are the best practices for managing this?
A: Reactions involving hydrazine can be highly exothermic, posing a significant risk of thermal runaway if not properly controlled.[1] Managing the exotherm is critical for a safe scale-up.
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Safety and Control Measures:
| Measure | Implementation |
| Controlled Reagent Addition | Implement a slow, controlled addition of hydrazine hydrate to the reaction mixture using a dosing pump. This allows for the heat generated to be dissipated effectively. |
| Efficient Cooling | Ensure the reactor is equipped with a high-capacity cooling system. Monitor the internal reaction temperature closely with a calibrated probe. |
| Dilution | Using a sufficient amount of an appropriate solvent helps to absorb the heat of the reaction. Dilute solutions of hydrazine are inherently safer. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric oxygen. |
| Emergency Quenching Plan | Have a pre-defined and tested quenching procedure in place in case of a thermal runaway. This may involve the rapid addition of a cold, inert solvent or a specific quenching agent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of pyrazole-based intermediates?
A1: The primary safety concerns revolve around the use of hydrazine and its derivatives, which are toxic and can be explosive under certain conditions.[1] Key concerns include:
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Thermal Runaway: Hydrazine condensation reactions are often highly exothermic.
-
Decomposition: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.
-
Toxicity: Hydrazine is highly toxic and requires careful handling in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Flammability: Hydrazine has a wide flammability range.
Q2: How can I effectively monitor the progress of my scaled-up pyrazole synthesis?
A2: Regular monitoring is crucial for process control. The most common methods are:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of products and impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze samples from the reaction mixture to determine the ratio of reactants to products and identify the structure of any major byproducts.[1]
Q3: What are the most common impurities in pyrazole synthesis and how can they be removed?
A3: Common impurities include unreacted starting materials, regioisomers, and byproducts from side reactions.[1] Purification strategies include:
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Recrystallization: An effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical for obtaining high purity.
-
Column Chromatography: Useful for separating the desired product from impurities with different polarities, including regioisomers.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be extracted into an acidic aqueous phase to separate them from non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[2]
-
Distillation: For liquid pyrazoles, fractional distillation can be used to separate components with different boiling points.
Q4: What are the advantages of using flow chemistry for pyrazole synthesis scale-up?
A4: Flow chemistry offers several advantages over traditional batch processing for scaling up pyrazole synthesis:
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Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time, reducing the risk of thermal runaway.
-
Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for very efficient heat exchange, enabling better temperature control of exothermic reactions.
-
Increased Efficiency and Scalability: Reactions can often be run at higher temperatures and pressures, leading to faster reaction times and higher throughput. Scaling up is achieved by running the system for longer periods or by using multiple reactors in parallel.
-
Better Process Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and higher yields.
Data Presentation
Table 1: Comparison of Reaction Conditions for Knorr Pyrazole Synthesis
| Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Ethyl Acetoacetate | Phenylhydrazine | Ethanol | Acetic Acid | Reflux | 1 | ~85 | >95 (after recrystallization) | [3] |
| Acetylacetone | Hydrazine Hydrate | Water | None | 100 | 2 | 90 | >98 (after distillation) | [4] |
| Ethyl Benzoylacetate | Hydrazine Hydrate | 1-Propanol | Acetic Acid | 100 | 1 | ~90 | Not specified | [5][6] |
| Unsymmetrical 1,3-diketone | Methylhydrazine | Ethanol | Acetic Acid | Reflux | 4 | 75-85 | Mixture of regioisomers | [7] |
| Unsymmetrical 1,3-diketone | Methylhydrazine | TFE | Acetic Acid | Reflux | 4 | 80-90 | Improved regioselectivity | [7] |
Table 2: Comparison of Purification Methods for a Model Pyrazole Synthesis [3]
| Purification Method | Purity of Final Product (by GC-MS) | Yield (%) | Key Byproducts Removed |
| Direct Recrystallization | 85% | 70% | Minor colored impurities |
| Column Chromatography | >98% | 55% | Regioisomer, unreacted starting material |
| Acid-Base Extraction followed by Recrystallization | 95% | 65% | Hydrazine-related impurities |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of 1-Methyl-4-iodopyrazole
-
Materials:
-
1-Methylpyrazole (1000 g)
-
Iodine (1548 g)
-
50 wt% Hydrogen Peroxide (1078 g)
-
15 wt% Sodium Hydroxide Solution
-
-
Procedure:
-
To a suitable reactor, add 1-methylpyrazole (1000 g).
-
Under stirring, add iodine (1548 g).
-
Heat the mixture in a water bath to 70 ± 2 °C.
-
Slowly add 50 wt% aqueous hydrogen peroxide (1078 g) dropwise, maintaining the reaction temperature at 70 ± 2 °C.
-
Monitor the reaction by HPLC until completion.
-
Adjust the pH of the mixture to neutral with 15 wt% sodium hydroxide solution.
-
Cool the mixture to induce crystallization of the product.
-
Isolate the 1-methyl-4-iodopyrazole by filtration and dry the product.
-
Protocol 2: General Procedure for Knorr Synthesis of a Substituted Pyrazolone [5]
-
Materials:
-
β-Ketoester (e.g., Ethyl Acetoacetate) (1.0 eq)
-
Hydrazine derivative (e.g., Phenylhydrazine) (1.0 eq)
-
Ethanol
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, carefully add the β-ketoester and the hydrazine derivative. Note that this addition can be exothermic.
-
Heat the reaction mixture under reflux for 1 hour.
-
Cool the resulting mixture in an ice bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the product from ethanol to obtain the pure pyrazolone.
-
Visualizations
Caption: Troubleshooting logic for decreased yield upon scale-up.
Caption: Strategies for controlling regioisomer formation.
Caption: General experimental workflow for Knorr pyrazole synthesis.
References
- 1. rsc.org [rsc.org]
- 2. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NMR Peak Assignment for Pyrazole Regioisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR peak assignment of pyrazole regioisomers.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis produced a mixture of products. How can I confirm if they are regioisomers using NMR?
A1: A mixture of regioisomers will typically present as two distinct sets of peaks in your 1H and 13C NMR spectra, with each set corresponding to one isomer. The relative integration of the signals in the 1H NMR spectrum can provide the ratio of the two regioisomers. For unambiguous confirmation, two-dimensional (2D) NMR experiments such as HSQC, HMBC, and NOESY are essential.[1][2]
Q2: What are the key 1H NMR features to distinguish between 1,3- and 1,5-disubstituted pyrazole regioisomers?
A2: The chemical shift of the pyrazole ring proton (H4) is a key indicator. However, more definitive information comes from observing the Nuclear Overhauser Effect (NOE). An NOE correlation between the substituent on the nitrogen (at position 1) and the substituent at the adjacent carbon (position 5) will be present in the 1,5-regioisomer but absent in the 1,3-regioisomer.[1] Additionally, the chemical shifts of the protons on the substituents will differ between the two isomers due to their different electronic environments.
Q3: How can 2D NMR, specifically HMBC, help in assigning the correct regioisomer?
A3: Heteronuclear Multiple Bond Correlation (HMBC) is a powerful tool for this purpose as it shows correlations between protons and carbons that are two or three bonds away. For an N-substituted pyrazole, a crucial correlation to look for is the 3J coupling between the protons of the N-substituent and the C5 carbon of the pyrazole ring.[3] This correlation will be present in the 1,5-isomer. Conversely, a correlation to the C3 carbon would indicate the 1,3-isomer.
Q4: I am observing fewer signals in my 13C NMR spectrum than expected for my pyrazole derivative. What could be the cause?
A4: This is often due to annular tautomerism, where the proton on the nitrogen rapidly exchanges between the N1 and N2 positions.[4] If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons, as well as their attached protons in the 1H NMR, will average out, leading to fewer observed signals.[4][5]
Q5: How can I resolve the issue of averaged signals due to tautomerism?
A5: Lowering the temperature of the NMR experiment can slow down the rate of proton exchange, potentially allowing you to resolve the separate signals for each tautomer.[4] The choice of solvent also plays a significant role; aprotic, non-polar solvents may help in observing distinct signals, whereas protic solvents can accelerate the exchange.[4] Solid-state NMR can also be used to identify the dominant tautomer in the solid phase.[4]
Troubleshooting Guide: Distinguishing Pyrazole Regioisomers
If you are facing difficulties in assigning the structure of your pyrazole regioisomers, follow this workflow:
Caption: A step-by-step workflow for the assignment of pyrazole regioisomers using NMR spectroscopy.
Quantitative Data Summary
The following table summarizes typical chemical shift ranges for pyrazole regioisomers. Note that absolute values can vary significantly based on substituents and the solvent used.
| Nucleus | Position | 1,3-Disubstituted Isomer (ppm) | 1,5-Disubstituted Isomer (ppm) | Key Distinguishing Features |
| 1H | H4 | ~6.3 - 6.5 | ~6.3 - 6.5 | Often similar, but can be influenced by substituents. |
| H5 | - | ~7.6 - 7.8 | H5 proton in the 1,5-isomer is typically downfield compared to the H3 proton in the 1,3-isomer. | |
| 13C | C3 | ~150 - 155 | ~140 - 145 | The chemical shift of C3 is generally more downfield in the 1,3-isomer. |
| C4 | ~105 - 110 | ~105 - 110 | The C4 chemical shift is often similar between isomers. | |
| C5 | ~130 - 135 | ~148 - 152 | The C5 chemical shift is typically more downfield in the 1,5-isomer. |
Note: These are approximate ranges and can be influenced by the specific substituents on the pyrazole ring. Experimental data should be compared with literature values for analogous compounds whenever possible.[6][7][8][9]
Key Experimental Protocols
1. Sample Preparation for NMR
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Sample Quantity: Prepare a sample with a sufficient concentration for the NMR experiment, typically 5-10 mg for 1H NMR and 15-20 mg for 13C and 2D NMR.
-
Solvent: Use a high-purity deuterated solvent. Ensure the solvent is dry to minimize the exchange of the N-H proton with water.[4]
-
Procedure: Dissolve the sample in the deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
2. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (2- and 3-bond) correlations between protons and carbons.
-
Procedure:
-
Tune and match the NMR probe for both 1H and 13C frequencies.
-
Optimize the key HMBC parameter, the long-range coupling constant (JC,H), to a value that reflects the expected 2- and 3-bond coupling constants (typically around 8-10 Hz).[4]
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Acquire the HMBC experiment. This may take several hours depending on the sample concentration.
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Process the 2D data and look for cross-peaks that indicate long-range correlations. For example, a cross-peak between the protons on the N-substituent and the C5 carbon will help confirm the 1,5-regioisomer.[3]
-
3. 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in space, irrespective of the number of bonds separating them.
-
Procedure:
-
Prepare a reasonably concentrated sample and degas it to remove dissolved oxygen, which can interfere with the NOE effect.
-
Set the mixing time (tm) to an appropriate value, typically between 300-800 ms, to allow for the buildup of the NOE.
-
Acquire and process the 2D NOESY spectrum.
-
Look for cross-peaks between the protons of the N-substituent and the protons of the C5-substituent to confirm a 1,5-substitution pattern.[1]
-
Signaling Pathway for Regioisomer Identification
The following diagram illustrates the logical flow of using different NMR experiments to arrive at a conclusive structural assignment.
Caption: Logical workflow for pyrazole regioisomer identification using a combination of NMR techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Purification of Pyrazole Chalcones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for pyrazole chalcones.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of pyrazole chalcones.
Synthesis & Reaction Issues
| Question ID | Question | Possible Causes | Troubleshooting Steps |
| SYN-01 | My Claisen-Schmidt condensation reaction for synthesizing the pyrazole chalcone is resulting in a low yield. | - Incomplete reaction.[1][2] - Suboptimal reaction temperature or time.[3][4] - Inappropriate base catalyst or concentration.[1][2] - Side reactions occurring.[5] | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials.[4][6][7] - Optimize Conditions: Experiment with varying the reaction time and temperature. Some reactions may benefit from being stirred at room temperature for an extended period (e.g., 24 hours), while others may require gentle heating.[1][3][8] - Base Catalyst: Ensure the appropriate base (e.g., NaOH, KOH) and concentration are used. The base should be added dropwise to control the reaction.[6][9] - Purify Reactants: Ensure the starting aldehydes and ketones are pure, as impurities can lead to side reactions. |
| SYN-02 | I am observing the formation of multiple products or significant side products in my reaction mixture. | - The base catalyst is too strong or the concentration is too high, leading to side reactions like Cannizzaro reactions for aldehydes without α-hydrogens. - The reaction temperature is too high. - Impurities in the starting materials. | - Adjust Base Concentration: Use a lower concentration of the base or a milder base. - Control Temperature: Run the reaction at a lower temperature, for instance, in an ice bath, especially during the addition of the base.[4][10] - Check Purity of Starting Materials: Use freshly distilled aldehydes if they have been stored for a long time. |
Purification & Isolation Issues
| Question ID | Question | Possible Causes | Troubleshooting Steps |
| PUR-01 | I am having difficulty purifying my pyrazole chalcone using column chromatography; the separation is poor. | - Incorrect solvent system (eluent).[11] - The polarity of the eluent is too high or too low.[12] - The column is overloaded with the crude product.[12] | - Optimize Solvent System: Use TLC to determine the optimal eluent system. A common starting point for pyrazole chalcones is a mixture of n-hexane and ethyl acetate.[1][7][11][13] Vary the ratio to achieve good separation (Rf values between 0.2 and 0.4 for the desired compound). - Gradient Elution: Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. - Proper Loading: Do not overload the column. The amount of crude product should be appropriate for the size of the column.[12] |
| PUR-02 | My pyrazole chalcone is "oiling out" instead of crystallizing during recrystallization. | - The compound is precipitating from the solution at a temperature above its melting point.[14] - The solution is supersaturated to a very high degree. - The presence of impurities is inhibiting crystallization. | - Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[14] - Slow Cooling: Allow the solution to cool down to room temperature slowly, and then transfer it to a refrigerator.[12][14] - Use a Seed Crystal: If available, add a small crystal of the pure compound to induce crystallization.[14] - Change Solvent System: Experiment with a different solvent or a mixed solvent system.[14] |
| PUR-03 | The yield of my pyrazole chalcone is very low after recrystallization. | - The compound has significant solubility in the cold recrystallization solvent.[14] - Too much solvent was used for recrystallization.[14] - Premature crystallization during hot filtration. | - Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[14] Ethanol is a commonly used solvent for pyrazole chalcones.[6][7][8] - Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[14] - Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) to prevent the compound from crashing out during hot filtration. |
| PUR-04 | How can I remove colored impurities during the purification of my pyrazole chalcone? | - Colored impurities may be polymeric byproducts or other highly conjugated species. | - Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb the desired product. - Column Chromatography: If recrystallization is ineffective, column chromatography is often successful in separating colored impurities.[13] |
Frequently Asked Questions (FAQs)
Q1: What is a typical method for synthesizing pyrazole chalcones?
A1: Pyrazole chalcones are commonly synthesized via a base-catalyzed Claisen-Schmidt condensation.[9] This reaction involves the condensation of a substituted pyrazole aldehyde with an appropriate acetophenone in the presence of a base like sodium hydroxide or potassium hydroxide.[1][2]
Q2: What are the most common purification techniques for pyrazole chalcones?
A2: The most frequently used purification methods are column chromatography and recrystallization.[1][6] Column chromatography, often with a silica gel stationary phase and a hexane/ethyl acetate mobile phase, is effective for separating the desired product from byproducts and unreacted starting materials.[1][13] Recrystallization, commonly from ethanol, is used to obtain highly pure crystalline solids.[6][7]
Q3: Which solvent systems are recommended for column chromatography of pyrazole chalcones?
A3: A mixture of n-hexane and ethyl acetate is a widely reported and effective eluent system for the column chromatography of pyrazole chalcones.[1][13] The ratio is typically optimized based on the polarity of the specific chalcone, which can be determined by preliminary TLC analysis.
Q4: What is a good solvent for the recrystallization of pyrazole chalcones?
A4: Ethanol is frequently cited as a suitable solvent for the recrystallization of pyrazole chalcones.[6][7][8] Other solvents that can be considered, depending on the specific compound's solubility, include methanol and mixtures like ethanol/water.[14]
Q5: How can I confirm the purity and structure of my final pyrazole chalcone product?
A5: The purity of the synthesized pyrazole chalcones is typically checked using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1][15] The structure is confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[6][16][17]
Experimental Protocols
Protocol 1: Synthesis of Pyrazole Chalcones via Claisen-Schmidt Condensation
-
Dissolve the substituted pyrazole aldehyde (1 equivalent) and the appropriate acetophenone (1 equivalent) in ethanol in a round-bottom flask.[6]
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add an aqueous solution of a base (e.g., 40-60% NaOH or KOH) dropwise with constant stirring.[6]
-
Continue stirring the reaction mixture at room temperature for the time determined by TLC monitoring (typically 2-24 hours).[6][8]
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After the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.[6]
-
Filter the precipitated solid, wash it thoroughly with cold water, and air dry it.[6]
-
The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
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Prepare a slurry of silica gel in the initial, less polar eluent (e.g., n-hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude pyrazole chalcone in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.
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Load the dried, adsorbed sample onto the top of the packed column.
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Elute the column with the chosen solvent system (e.g., a gradient of ethyl acetate in n-hexane).[1][11]
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified pyrazole chalcone.[1]
Protocol 3: Purification by Recrystallization
-
Place the crude pyrazole chalcone in an Erlenmeyer flask.
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Add a minimum amount of a suitable solvent (e.g., ethanol) to the flask.[14]
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[14]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.[14]
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.[14]
Data Presentation
Table 1: Summary of Purification Methods and Yields for Pyrazole Chalcones
| Compound Type | Purification Method | Solvent System | Yield (%) | Reference |
| Pyrazole Chalcone Analogues | Silica Gel Column Chromatography | Ethyl acetate:n-hexane (1:3) | 59.8 | [1] |
| (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one | Silica Gel Column Chromatography | Ethyl acetate/n-hexane (1:6) | 61 | [13] |
| Pyrazole-Chalcone Conjugates | Recrystallization | Ethanol | 72 | [17] |
| 3-methyl-1-p-tolyl-4-(3-arylacryloyl)-1H-pyrazol-5(4H)-one | Recrystallization | Ethanol | Not Specified | [6] |
| Pyrazole Chalcones from 4a | Recrystallization | Ethanol | Not Specified | [7] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of pyrazole chalcones.
Caption: Troubleshooting logic for common pyrazole chalcone purification issues.
References
- 1. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ijirt.org [ijirt.org]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. reddit.com [reddit.com]
- 13. ricerca.uniba.it [ricerca.uniba.it]
- 14. benchchem.com [benchchem.com]
- 15. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 16. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 17. mdpi.com [mdpi.com]
Improving the efficiency of nano-ZnO catalyzed pyrazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of nano-ZnO catalyzed pyrazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing very low or no yield of the desired pyrazole product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield can stem from several factors. Here's a systematic approach to identify and resolve the issue:
-
Catalyst Activity:
-
Check Catalyst Quality: Ensure the nano-ZnO catalyst is of high quality and has been properly characterized. The particle size and surface area are critical for its catalytic activity.[1][2]
-
Optimize Catalyst Loading: The amount of catalyst is crucial. While too little will result in a slow or incomplete reaction, an excess may not significantly improve the yield and can complicate product purification. Studies have shown optimal catalyst loading to be around 5-9 mol%.[3][4] A model reaction can be performed with varying amounts of nano-ZnO to determine the optimal loading for your specific substrates.[1]
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent can significantly impact reaction efficiency. While various solvents like ethanol, methanol, and acetonitrile have been used, water has often been found to be a superior "green" solvent for this synthesis, leading to excellent yields.[3][4][5] Yields in ethanol and methanol at room temperature have been reported to be poor.[3][5]
-
Temperature: While many nano-ZnO catalyzed pyrazole syntheses proceed efficiently at room temperature, some reactions may benefit from gentle heating (e.g., 70°C) to enhance the reaction rate and yield, especially with less reactive substrates.[4] However, a further increase in temperature may not lead to a significant improvement in yield.[4]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3] Reaction times can vary from as little as 10-20 minutes to a few hours depending on the specific reactants and conditions.[1][6][7] Ensure you are allowing sufficient time for the reaction to complete.
-
-
Reactant Quality:
-
Purity of Reactants: Use pure, unoxidized aldehydes. The presence of electron-withdrawing groups on the aromatic aldehyde generally leads to faster reactions and higher yields, while electron-donating groups may result in lower yields.[1][4]
-
Stoichiometry: Ensure the correct stoichiometric ratios of the reactants are used as per the established protocol.
-
-
Issue 2: Catalyst Deactivation and Reusability
-
Question: I am trying to reuse my nano-ZnO catalyst, but I'm observing a significant drop in yield after a few cycles. Why is this happening and how can I improve its reusability?
-
Answer: Nano-ZnO is known for its reusability, which is a key advantage for sustainable synthesis.[3][8][9] However, a decline in activity can occur. Here's how to address it:
-
Catalyst Recovery and Washing:
-
After the reaction, the catalyst needs to be efficiently recovered from the reaction mixture. This is typically done by filtration or centrifugation after diluting the mixture with a suitable solvent like ethyl acetate.[3][5]
-
Thorough washing of the recovered catalyst is crucial to remove any adsorbed organic residues from the catalyst surface. Washing with a solvent like methanol is a common practice.[3][5]
-
-
Drying:
-
After washing, the catalyst should be properly dried before reuse. Drying under vacuum is a standard procedure.[5]
-
-
Number of Cycles:
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating and purifying my pyrazole product. What is the recommended procedure?
-
Answer: The work-up procedure for nano-ZnO catalyzed pyrazole synthesis is generally straightforward.[3]
-
Initial Product Separation:
-
After reaction completion, the product often precipitates from the reaction medium, especially when water is used as a solvent.[1] The solid product can be collected by filtration.
-
-
Solvent Extraction:
-
Recrystallization:
-
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for nano-ZnO catalyzed pyrazole synthesis?
A1: A typical one-pot, four-component synthesis involves the reaction of an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), malononitrile or another active methylene compound, and hydrazine hydrate in the presence of a catalytic amount of nano-ZnO.[4][6][11] The reaction is often carried out in water at room temperature or with gentle heating.[1][3][4]
Q2: What are the key advantages of using nano-ZnO as a catalyst for pyrazole synthesis?
A2: The use of nano-ZnO offers several benefits, including:
-
High Efficiency: It provides excellent product yields in short reaction times.[3][6][8]
-
Mild Reaction Conditions: The reactions can often be performed at room temperature, avoiding the need for harsh conditions.[1][6]
-
Green Synthesis: The use of water as a solvent and the reusability of the catalyst align with the principles of green chemistry.[3][4][8]
-
Simple Work-up: Product isolation and purification are generally straightforward.[3][6]
-
Cost-Effective and Environmentally Friendly: Nano-ZnO is an inexpensive and non-toxic catalyst.[3]
Q3: How does the nano-ZnO catalyst facilitate the pyrazole synthesis?
A3: The proposed mechanism suggests that the nano-ZnO acts as a Lewis acid.[3] The Zn²⁺ sites on the catalyst surface coordinate with the carbonyl oxygen of the aldehyde and the β-ketoester, activating them. This facilitates the initial Knoevenagel condensation between the aldehyde and the active methylene compound, and the subsequent Michael addition of the in-situ formed pyrazolone.[1][4] The reaction then proceeds through cyclization and tautomerization to yield the final pyranopyrazole product.[1][4]
Q4: Can this method be used for a wide range of substrates?
A4: Yes, this methodology has been successfully applied to a variety of substituted aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups.[1][4] However, aldehydes with electron-withdrawing substituents tend to react faster and give better yields compared to those with electron-donating groups.[1][4]
Data Presentation
Table 1: Effect of Different Catalysts on Pyranopyrazole Synthesis
| Catalyst | Reaction Time (min) | Yield (%) |
| Nano-ZnO | 55-60 | 89 |
| Alum | 120 | 60 |
| Montmorillonite-K10 clay | 90 | 75 |
| P₂O₅ | 150 | 55 |
| Acidic Alumina | 180 | 40 |
| Silica | 180 | 45 |
| Glacial Acetic Acid | 60 | 80 |
| No Catalyst | 360 | 20 |
Data extracted from a model reaction for the synthesis of a pyranopyrazole derivative.[3]
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Temperature | Yield (%) |
| Water | Room Temp. | 89 |
| Ethanol | Room Temp. | 45 |
| Methanol | Room Temp. | 40 |
| Dichloromethane | Reflux | Low |
| Acetonitrile | Reflux | Low |
| Tetrahydrofuran | Reflux | Low |
Yields obtained for a model reaction using nano-ZnO as the catalyst.[3][4]
Table 3: Reusability of Nano-ZnO Catalyst
| Cycle | Yield (%) |
| 1 | 89 |
| 2 | 88 |
| 3 | 86 |
| 4 | 80 |
Results from the reuse of nano-ZnO in a model pyranopyrazole synthesis.[3]
Experimental Protocols
General Procedure for Nano-ZnO Catalyzed Synthesis of Pyranopyrazoles:
A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol) is prepared in water (5 mL). To this mixture, nano-ZnO (5-9 mol%) is added. The reaction mixture is then stirred at room temperature or heated to 70°C, and the progress is monitored by TLC. After completion of the reaction, the solid product is collected by filtration, washed with water, and recrystallized from hot ethanol. If the product is not a solid, it can be extracted with ethyl acetate after separating the catalyst.[1][3][4]
Catalyst Recovery and Reuse:
After the reaction, the mixture is diluted with ethyl acetate, and the nano-ZnO catalyst is separated by filtration. The recovered catalyst is then washed with methanol and dried under vacuum before being used in subsequent reactions.[3][5]
Visualizations
Caption: Experimental workflow for nano-ZnO catalyzed pyrazole synthesis.
Caption: Troubleshooting flowchart for low yield in pyrazole synthesis.
References
- 1. nanomaterchem.com [nanomaterchem.com]
- 2. Catalytic application of green-synthesized ZnO nanoparticles in the synthesis of 1H-pyrazolo[1,2-a]pyridazine-5,8-diones and evaluation of their anti-cancer properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO [nanomaterchem.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. [PDF] ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective C-4 Bromination of Pyrazol-5-amines
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the selective bromination of pyrazol-5-amines at the C-4 position.
Frequently Asked Questions (FAQs)
Q1: Why is the C-4 position of pyrazol-5-amine preferentially brominated?
The C-4 position of the pyrazole ring is inherently electron-rich, making it the most susceptible site for electrophilic aromatic substitution.[1][2] The pyrazole ring contains two nitrogen atoms: one is "pyrrole-like" and donates its lone pair to the aromatic system, while the other is "pyridine-like." This electronic arrangement results in the highest electron density at the C-4 carbon, directing electrophiles like "Br+" to attack this position.[1] The presence of the electron-donating amine group at the C-5 position further activates the ring, enhancing the reactivity at the C-4 position.
Q2: What are the most common reagents for the C-4 bromination of pyrazol-5-amines?
The most widely used and effective reagent is N-Bromosuccinimide (NBS).[3][4] It is a convenient and safer source of electrophilic bromine compared to liquid bromine. Other common reagents include:
-
Elemental Bromine (Br₂) in a suitable solvent.[5]
-
Electrochemical methods using sodium bromide (NaBr).[6]
-
N-Halosuccinimides (NXS) in general provide an efficient method for C-4 halogenation.[7]
Q3: What are the typical side reactions observed during this bromination?
The most prevalent side reactions include:
-
Over-bromination: Formation of di- or poly-brominated pyrazole derivatives can occur, particularly if the pyrazole ring is highly activated or if an excess of the brominating agent is used.[7][8]
-
Reaction at other functional groups: If the substituents on the pyrazole ring are sensitive to electrophilic attack (e.g., other electron-rich aromatic rings), bromination may occur at those sites as well.[8]
-
Degradation: Harsh reaction conditions (e.g., high temperatures or strong acids) can lead to the degradation of the starting material or product.[2]
Q4: How can I improve the regioselectivity for the C-4 position?
To enhance C-4 selectivity:
-
Control Stoichiometry: Carefully control the amount of the brominating agent, typically using 1.0 to 1.2 equivalents, to minimize over-bromination.[8]
-
Mild Conditions: Employ milder reaction conditions, such as lower temperatures (e.g., 0 °C) and shorter reaction times.[4][8]
-
Solvent Choice: The choice of solvent can significantly influence selectivity. Solvents like n-hexane, DMSO, and DMF have been used successfully.[3][4]
-
Protecting Groups: If competing side reactions are an issue, consider using a protecting group on other reactive sites.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of C-4 Bromo Product | 1. Inactive brominating reagent (e.g., old NBS). 2. Reaction conditions are too mild (insufficient temperature or time). 3. Deactivation of the pyrazole ring by electron-withdrawing groups. | 1. Use a fresh, recrystallized batch of NBS. 2. Allow the reaction to warm to room temperature after the initial addition at 0 °C and monitor by TLC until completion.[4] 3. Consider using a more reactive brominating system or harsher conditions, such as increasing the temperature.[2] |
| Formation of Di-brominated or Poly-brominated Products | 1. The pyrazole ring is highly activated. 2. Excess brominating agent was used. 3. Reaction time was too long or the temperature was too high. | 1. Add the brominating agent slowly at a low temperature (0 °C) to control the reaction rate.[4] 2. Reduce the stoichiometry of the brominating agent to ~1.0 equivalent.[8] 3. Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
| Reaction Does Not Go to Completion | 1. Insufficient amount of brominating reagent. 2. Poor solubility of the starting material in the chosen solvent. 3. The pyrazole substrate is not sufficiently activated. | 1. Use a slight excess (e.g., 1.1 equivalents) of the brominating reagent. 2. Choose a solvent in which the starting material is fully soluble (e.g., DMF).[4] 3. If the substrate is deactivated, a catalyst like DMSO or a Lewis acid might be necessary.[3] |
| Difficult Purification / Complex Product Mixture | 1. Presence of multiple side products (e.g., over-bromination, isomers). 2. Unreacted starting material. 3. Degradation of the product during workup or purification. | 1. Optimize reaction conditions (stoichiometry, temperature, solvent) to minimize side products. 2. Ensure the reaction has gone to completion using TLC. 3. Perform a careful aqueous workup to remove reagents like succinimide. Use column chromatography on silica gel for purification.[4] |
Data Presentation: Comparison of Bromination Conditions
| Substrate Example | Brominating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS (1.5 equiv.) | n-hexane | Room Temp. | 3 h | 65 | [3] |
| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS (1.5 equiv.) | DMSO | Room Temp. | 3 h | 95 | [3] |
| 3-phenyl-1H-pyrazol-5-amine | NBS (1.5 equiv.) | DMSO | Room Temp. | 3 h | 70 | [3] |
| 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine derivative | NBS (1.1 equiv.) | DMF | 0 °C to RT | 30 min at 0 °C, then RT | Not specified, but implied successful | [4] |
| 3,5-dimethylpyrazole | Electrochemical (NaBr) | H₂O | Not specified | Not specified | 70 | [6] |
| 1,5-dimethylpyrazole | Electrochemical (NaBr) | H₂O | Not specified | Not specified | 94 | [6] |
Experimental Protocols
Protocol 1: General Procedure for C-4 Bromination using NBS in DMF
This protocol is adapted from a general method for the electrophilic bromination of pyrazoles.[4]
-
Preparation: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve the pyrazol-5-amine substrate (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) in small portions over a period of 15-20 minutes, ensuring the temperature remains at or below 5 °C.
-
Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Pour the reaction mixture into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers and wash them sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure 4-bromo-pyrazol-5-amine product.
Visualizations
Caption: Mechanism of electrophilic bromination at C-4.
Caption: General experimental workflow for C-4 bromination.
Caption: Troubleshooting decision tree for C-4 bromination.
References
Validation & Comparative
Comparative Oncology Insights: A Guide to Pyrazole Analogs in Cancer Research
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of oncology research, pyrazole-based compounds have emerged as a significant class of therapeutic agents. Their versatile scaffold allows for the targeting of a multitude of signaling pathways implicated in cancer progression. This guide offers a comparative analysis of three prominent FDA-approved pyrazole analogs—Celecoxib, Pazopanib, and Ruxolitinib—providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Comparative Performance of Pyrazole Analogs
The efficacy of Celecoxib, Pazopanib, and Ruxolitinib varies across different cancer types, a reflection of their distinct mechanisms of action and target specificities. The following tables summarize their key characteristics and in vitro cytotoxicity against a range of cancer cell lines.
Table 1: Overview of FDA-Approved Pyrazole Analogs in Oncology
| Analog | Chemical Structure | Primary Target(s) | Key Signaling Pathways Affected |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis, Angiogenesis, Apoptosis (COX-2 dependent and independent pathways)[1][2][3] |
| Pazopanib | 5-[[4-[(2,3-dimethylindazol-6-yl)methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | Angiogenesis (VEGF signaling), Cell Proliferation (PDGF signaling)[4][5][6][7][8] |
| Ruxolitinib | (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2) | JAK/STAT Signaling Pathway, Cytokine Signaling[9][10] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Pyrazole Analogs in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Celecoxib (µM) | Pazopanib (µM) | Ruxolitinib (µM) |
| MCF-7 | Breast Cancer | 11.7 - 81.48 | >10 | 13.37 - 18.53 |
| A549 | Lung Cancer | ~70 | 4 - 6 | 8 - 25 |
| HCT116 | Colon Cancer | ~37.2 | >10 | 8 - 25 |
| PC3 | Prostate Cancer | 2.5 - 5 | >30 | N/A |
| HepG2 | Liver Cancer | ~37.2 | N/A | N/A |
| K562 | Leukemia | 46 | N/A | N/A |
| OVCAR-8 | Ovarian Cancer | N/A | N/A | 13.37 - 18.53 |
| SKOV-3 | Ovarian Cancer | N/A | N/A | 13.37 - 18.53 |
Note: IC50 values can vary depending on the specific experimental conditions. The values presented are a range compiled from multiple sources for comparative purposes.[11]
Key Signaling Pathways
The anticancer activity of these pyrazole analogs is rooted in their ability to modulate critical signaling pathways that drive tumor growth and survival.
Figure 1: Celecoxib's primary mechanism of action via COX-2 inhibition.
Figure 2: Pazopanib targets receptor tyrosine kinases to inhibit angiogenesis.
Figure 3: Ruxolitinib inhibits the JAK/STAT signaling cascade.
Experimental Protocols
To ensure reproducibility and facilitate the comparative evaluation of novel pyrazole analogs, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Pyrazole analog stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole analog in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate to determine the inhibitory activity of a compound.
Materials:
-
Purified kinase of interest
-
Specific kinase substrate (peptide or protein)
-
Kinase reaction buffer
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Pyrazole analog stock solution (in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase, its substrate, and the pyrazole analog at various concentrations in the kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and calculate the IC50 value.
Figure 4: A generalized workflow for the preclinical evaluation of pyrazole analogs.
Conclusion
The pyrazole scaffold remains a highly privileged structure in the design of targeted anticancer therapies. The comparative analysis of Celecoxib, Pazopanib, and Ruxolitinib underscores the diverse therapeutic strategies that can be achieved through modifications of this core moiety. By providing standardized experimental protocols and clear visualizations of the underlying signaling pathways, this guide aims to facilitate the ongoing research and development of novel, more effective pyrazole-based oncology drugs.
References
- 1. atcc.org [atcc.org]
- 2. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to X-ray Crystallography for the Unambiguous Structure Determination of Pyrazole Tautomers
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged scaffolds in numerous pharmaceuticals and functional materials. A critical aspect of their chemistry is prototropic tautomerism, where the migration of a proton can lead to different isomers. This structural ambiguity can profoundly impact a molecule's physicochemical properties, receptor binding affinity, and ultimately, its biological activity. While various spectroscopic techniques offer valuable insights into tautomeric equilibria in solution, single-crystal X-ray diffraction (SXRD) stands as the definitive method for the unambiguous determination of the dominant tautomeric form in the solid state.[1][2][3] This guide provides an in-depth comparison of X-ray crystallography with other analytical methods and presents a practical workflow for its application in the structural characterization of pyrazole tautomers.
The Challenge of Pyrazole Tautomerism
Annular prototropic tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two nitrogen atoms (N1 and N2).[4][5] This dynamic equilibrium is influenced by a multitude of factors, including the nature and position of substituents, the solvent, temperature, and concentration.[4][6] In solution, the rapid interchange between tautomers often leads to averaged signals in techniques like NMR spectroscopy, complicating a definitive structural assignment.[1][6] In the solid state, however, one tautomer is typically "frozen out" in the crystal lattice, stabilized by specific intermolecular interactions such as hydrogen bonds.[5][7] The ability to unequivocally identify this solid-state structure is crucial for understanding crystal packing, predicting polymorphism, and ensuring the consistency of active pharmaceutical ingredients (APIs).
Comparative Analysis of Analytical Techniques
While X-ray crystallography provides a definitive snapshot of the solid-state structure, a comprehensive understanding of a pyrazole's tautomeric behavior often necessitates a multi-technique approach.
| Technique | Strengths | Limitations | Application to Pyrazole Tautomers |
| Single-Crystal X-ray Diffraction (SXRD) | Provides unambiguous 3D molecular structure in the solid state.[1][2][3][8] | Requires a suitable single crystal. The structure may not be representative of the solution state. | The gold standard for determining the dominant tautomer in the solid phase and understanding intermolecular interactions.[1][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Excellent for studying tautomeric equilibria in solution.[1][4][6] Can provide information on the relative populations of tautomers. | In cases of rapid exchange, observed signals are an average, preventing the identification of individual tautomers.[1] | Used to study the influence of solvents and temperature on the tautomeric equilibrium. Comparison with "fixed" N-methylated derivatives can aid in signal assignment.[1] |
| Infrared (IR) Spectroscopy | Sensitive to hydrogen bonding and can distinguish between N-H and O-H stretching frequencies. | Peak assignments can be complex and may require computational support for unambiguous interpretation. | Can provide evidence for the presence of specific tautomers through characteristic vibrational modes.[9][10] |
| Computational Methods (e.g., DFT) | Can predict the relative stabilities of different tautomers and help in the interpretation of spectroscopic data.[11][12] | Accuracy is dependent on the level of theory and basis set used. May not perfectly replicate experimental conditions. | Complements experimental data by providing energetic insights into tautomeric preferences.[11][12] |
Experimental Workflow: From Powder to Structure
The successful application of X-ray crystallography for pyrazole tautomer determination hinges on a meticulous experimental workflow. This section outlines the key steps, from obtaining suitable crystals to final structure refinement.
Figure 1: A generalized workflow for the determination of pyrazole tautomer structures using single-crystal X-ray diffraction.
Step-by-Step Experimental Protocol
1. Synthesis and Purification of the Pyrazole Derivative:
-
Synthesize the target pyrazole compound using established literature procedures or novel synthetic routes.[13][14][15]
-
Thoroughly purify the crude product to remove any impurities that might hinder crystallization. Common purification techniques include recrystallization, column chromatography, and sublimation. The purity of the bulk material should be confirmed by methods such as NMR spectroscopy and mass spectrometry.
2. Crystallization:
-
The growth of high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.
-
Slow Evaporation: Dissolve the purified pyrazole in a suitable solvent or solvent mixture to near saturation. Allow the solvent to evaporate slowly and undisturbed at a constant temperature.[13]
-
Vapor Diffusion: Place a concentrated solution of the pyrazole in a small vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the pyrazole solution can induce crystallization.
-
Cooling: Prepare a saturated solution of the pyrazole in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.
-
Solvent Considerations: The polarity of the solvent can influence which tautomer preferentially crystallizes. Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene).
3. Crystal Selection and Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.
-
Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil to prevent crystal degradation from atmospheric moisture and to facilitate flash-cooling.
4. Data Collection:
-
Mount the goniometer head on the diffractometer. The crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector, rotates the crystal through a series of angles.[3][8] At specific orientations that satisfy Bragg's Law, the X-rays are diffracted by the crystal lattice, and the intensities of these diffracted beams are recorded.[8]
5. Data Processing and Structure Solution:
-
The collected diffraction data (a series of images) are processed to determine the unit cell parameters and the intensities of each reflection.
-
The processed data are then used to solve the crystal structure. This involves determining the phases of the diffracted X-rays, which, in combination with the measured intensities, allows for the calculation of an electron density map of the unit cell.
-
From the electron density map, the positions of the atoms can be determined.
6. Structure Refinement and Validation:
-
The initial atomic model is refined to improve the agreement between the calculated and observed diffraction data. This iterative process adjusts atomic positions, and thermal displacement parameters.
-
Crucially for tautomer determination, the positions of hydrogen atoms, particularly the one involved in the tautomerism, are located in the difference electron density map. Its location on a specific nitrogen atom provides the unambiguous evidence for that tautomeric form.
-
The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Interpreting the Results: A Case Study Perspective
Consider a hypothetical 4-substituted pyrazole that can exist as two tautomers, A and B . After successfully obtaining a single crystal and performing X-ray diffraction analysis, the refined structure clearly shows the hydrogen atom bonded to the N1 nitrogen atom. This provides definitive evidence that in the solid state, the compound exists as tautomer A . Furthermore, the analysis of the crystal packing will likely reveal a network of intermolecular hydrogen bonds involving this N1-H group, which rationalizes the stabilization of this particular tautomer in the crystal lattice.[7][10]
Conclusion
For the unambiguous structural determination of pyrazole tautomers in the solid state, single-crystal X-ray diffraction is an indispensable tool.[1][7] It provides a level of detail and certainty that is unattainable with other techniques alone.[2] By providing a precise three-dimensional map of the molecule, it not only identifies the dominant tautomer but also reveals the subtle intermolecular interactions that govern its stability in the crystalline form. When integrated with solution-state studies (e.g., NMR) and computational modeling, X-ray crystallography empowers researchers to build a comprehensive understanding of the tautomeric behavior of pyrazoles, a critical step in the rational design of new pharmaceuticals and advanced materials.
References
- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rigaku.com [rigaku.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]
- 12. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NEW APPROACH TO THE SYNTHESIS OF PYRAZOLE-CONTAINING LIQUID CRYSTAL | KAUHANKA | Doklady of the National Academy of Sciences of Belarus [doklady.belnauka.by]
A Comparative Guide to the In Vitro COX-2 Selectivity of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a critical objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole scaffold is a well-established pharmacophore, central to the structure of the highly selective COX-2 inhibitor, Celecoxib. This guide provides a comparative analysis of the in vitro activity of various pyrazole derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory agents.
Quantitative Comparison of COX-2 Selectivity
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several pyrazole derivatives, alongside the reference compound Celecoxib. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from various studies. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a key indicator of COX-2 selectivity. A higher SI value denotes greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 13.02 - 313.12 | 0.04 - 2.16 | 7.8 - 462.91 | [1][2][3] |
| Compound 119a | >10 | 0.02 | >500 | [1] |
| Compound 119b | >10 | 0.03 | >333.33 | [1] |
| Compound 123d | - | - | 80.03 | [1] |
| Compound 125a | - | - | 8.22 | [1] |
| Compound 125b | - | - | 9.31 | [1] |
| Compound 5f | - | 1.50 | - | [4][5] |
| Compound 6e | - | comparable to Celecoxib | - | [4][5] |
| Compound 6f | - | 1.15 | - | [4][5] |
| Compound 16a | - | - | 134.6 | [6] |
| Compound 16b | - | - | 26.08 | [6] |
| Compound 18f | - | - | 42.13 | [6] |
| Pyrazole Sulfonamide 5b | 5.40 | 0.01 | 540 | [7] |
| Kuwanon A | >100 | 14 | >7.1 | [8] |
| Phar-95239 | 9.32 | 0.82 | 11.36 | [3] |
| T0511-4424 | 8.42 | 0.69 | 12.20 | [3] |
| Zu-4280011 | 15.23 | 0.76 | 20.03 | [3] |
Note: A direct comparison between studies can be challenging due to variations in assay conditions. The data presented here is for comparative purposes within the context of each cited study.
Experimental Protocols
The in vitro determination of COX-1 and COX-2 inhibition is a crucial step in the evaluation of novel pyrazole derivatives. A variety of assay formats are available, including colorimetric, fluorometric, and enzyme immunoassays (EIA). Below is a generalized protocol for a fluorometric in vitro COX inhibition assay, a common method for screening potential inhibitors.
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well microplates (black, for fluorescence assays)
-
Fluorometric microplate reader
-
Test pyrazole derivatives
-
Reference inhibitor (e.g., Celecoxib)
Procedure:
-
Compound Preparation: Dissolve the test pyrazole derivatives and the reference inhibitor in DMSO to prepare stock solutions. Further dilute these stock solutions with assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Assay Reaction Mixture: Prepare a master mix for the assay by combining the assay buffer, fluorometric probe, and the COX enzyme (either COX-1 or COX-2) in each well of the 96-well plate.
-
Incubation with Inhibitor: Add a small volume of the diluted test compounds or reference inhibitor to the appropriate wells. Include control wells containing only DMSO (vehicle control) and wells with no enzyme (background control). Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Kinetic Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader. The readings should be taken at regular intervals over a period of time (e.g., 10-20 minutes). The rate of increase in fluorescence is proportional to the COX enzyme activity.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Selectivity Index Calculation: Calculate the selectivity index (SI) by dividing the IC50 value for COX-1 by the IC50 value for COX-2.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams illustrate the COX signaling pathway and a typical workflow for screening COX-2 inhibitors.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Caption: Workflow for Screening COX-2 Inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of New Diarylpyrazole and Triarylimidazoline Derivatives as Selective COX‐2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 4. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Structure-Activity Relationship (SAR) Investigations of Pyrazolone Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of pyrazolone analogues across various biological targets. The information is compiled from recent studies and presented to facilitate the understanding and development of novel therapeutic agents based on the pyrazolone scaffold.
Antitumor Activity
Pyrazolone analogues have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases and induction of apoptosis.
| Compound Series | Target Cell Line | Key Substituents for High Activity | IC50 Range (µM) | Reference Compound | IC50 (µM) |
| 3-Phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | PC-3 (Prostate) | 2,4-Difluorophenyl | 1.24 | Doxorubicin | 0.932 |
| 4-Chlorophenyl | 1.22 | Sorafenib | 1.13 | ||
| Pyrazoline-linked 4-methylsulfonylphenyl scaffold | HL-60 (Leukemia) | 4-Methoxyphenyl | 8.99 | Doxorubicin | - |
| MDA-MB-231 (Breast) | 4-Chlorophenyl | 4.07 | Afatinib | - | |
| 3,4-Diaryl pyrazoles | Various | 3,4,5-Trimethoxyphenyl | 0.00006 - 0.00025 | - | - |
| Pyrazolo[4,3-c]pyridines | MCF-7 (Breast) | Phenyl, Amino | 1.937 (µg/mL) | Doxorubicin | 4.162 (µg/mL) |
| HepG2 (Liver) | Phenyl, Amino | 3.695 (µg/mL) | Doxorubicin | 3.832 (µg/mL) |
Structure-Activity Relationship Summary:
-
Substitution on the Phenylhydrazono Moiety: For 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones, the presence of electron-withdrawing groups, particularly halogens like fluorine and chlorine at the para and ortho positions of the phenyl ring, is crucial for potent cytotoxicity against prostate cancer cells (PC-3).[1] The 2,4-difluoro substitution was found to be particularly effective.[1]
-
Scaffold Hybridization: Linking the pyrazoline core to a 4-methylsulfonylphenyl scaffold has yielded compounds with significant antitumor activity.[2] Substitutions on the phenyl ring attached to the pyrazoline, such as 4-methoxy and 4-chloro groups, have shown high potency against leukemia (HL-60) and breast cancer (MDA-MB-231) cell lines, respectively.[2]
-
Diaryl and Triaryl Pyrazoles: The presence of a 3,4,5-trimethoxyphenyl group is a key feature in highly potent tubulin polymerization inhibitors with a diaryl pyrazole core, leading to exceptionally low nanomolar IC50 values.
Kinase Inhibition
Pyrazolone analogues have emerged as potent inhibitors of various protein kinases involved in cancer progression and inflammatory diseases.
| Target Kinase | Compound Series | Key Substituents for High Activity | IC50 (nM) | Reference Compound | IC50 (nM) |
| VEGFR-2 | 3-Phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | 2,4-Difluorophenyl | 8.93 | Sorafenib | 30 |
| Pyrazoline-linked 4-methylsulfonylphenyl scaffold | 4-Chlorophenyl | 135 | Sorafenib | 41 | |
| JNK-1 | Pyrazole carboxamides | Furan | 2800 | - | - |
| JNK-3 | Aminopyrazole derivatives | Pyrrolidine substituent | < 1 | - | - |
Structure-Activity Relationship Summary:
-
VEGFR-2 Inhibition: Similar to the trends observed in anticancer activity, 2,4-difluoro substitution on the phenylhydrazono moiety of pyrazolones leads to potent VEGFR-2 inhibition, surpassing the activity of the reference drug sorafenib.[1] The lipophilic character imparted by these substituents is thought to enhance binding to the ATP-binding site of the kinase.[1]
-
JNK Inhibition: For pyrazole carboxamides, a furan ring has been identified as an optimal substituent for JNK-1 inhibitory activity.[3] In the case of aminopyrazole derivatives targeting JNK-3, the introduction of a pyrrolidine-containing substituent on the amide moiety results in exceptionally high potency and selectivity.[4]
Caption: VEGFR-2 signaling pathway and inhibition by pyrazolone analogues.
Caption: JNK signaling pathway and its inhibition.
Anti-inflammatory Activity
Pyrazolone derivatives have a long history as anti-inflammatory agents, with many recent studies focusing on the development of selective inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
| Target Enzyme | Compound Series | Key Substituents for High Activity | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| COX-2 | Pyrazole-hydrazones | 4-Chlorophenyl | 0.58 | 10.55 | Celecoxib (IC50=0.87, SI=8.85) |
| 4-Methoxyphenyl | 0.67 | 8.41 | |||
| 5-LOX | Pyrazole-hydrazones | 4-Methoxyphenyl | 1.92 | - | Zileuton (IC50=2.43) |
| 4-Chlorophenyl | 2.31 | - |
Structure-Activity Relationship Summary:
-
COX-2/5-LOX Dual Inhibition: Pyrazole-hydrazone derivatives have shown promise as dual inhibitors of COX-2 and 5-LOX.[5] The presence of a para-substituted phenyl ring on the hydrazone moiety is critical for activity. Both electron-donating (methoxy) and electron-withdrawing (chloro) groups at this position lead to potent and selective COX-2 inhibition, often exceeding that of celecoxib.[5] These compounds also exhibit significant 5-LOX inhibition.[5]
Caption: Arachidonic acid metabolism and inhibition by pyrazolones.
Antimicrobial Activity
The pyrazolone scaffold has been explored for the development of novel antimicrobial agents.
| Compound Series | Target Microorganism | Key Substituents for High Activity | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrazole-1-carbothiohydrazides | S. aureus | 4-Tolyl | 62.5 | Chloramphenicol | 125 |
| A. niger | 4-Tolyl | 2.9 | Clotrimazole | 62.5 | |
| Pyrazole derivatives | E. coli | - | 0.25 | Ciprofloxacin | 0.5 |
| S. epidermidis | - | 0.25 | Ciprofloxacin | 4 |
Structure-Activity Relationship Summary:
-
Carbothiohydrazide Moiety: The presence of a carbothiohydrazide unit attached to the pyrazole ring is associated with significant antimicrobial activity.[6] A para-tolyl substituent on a hydrazineylidene moiety further enhances this activity.[6]
-
Broad Spectrum Activity: Certain pyrazole derivatives have demonstrated potent and broad-spectrum antimicrobial effects, with MIC values lower than the standard drugs against both Gram-positive and Gram-negative bacteria, as well as fungi.[7]
Experimental Protocols
Synthesis of 3-Phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones
A general and detailed protocol for the synthesis of these compounds involves a coupling reaction between a pyrazolone intermediate and a diazonium salt.
Materials:
-
Ethyl 3-oxo-3-phenylpropanoate
-
Hydrazine hydrate
-
Substituted aniline
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium acetate
-
Ethanol
Procedure:
-
Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one: A mixture of ethyl 3-oxo-3-phenylpropanoate and hydrazine hydrate in ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 3-phenyl-1H-pyrazol-5(4H)-one.
-
Diazotization of Substituted Aniline: The substituted aniline is dissolved in a mixture of hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath, and a solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete diazotization.
-
Coupling Reaction: The 3-phenyl-1H-pyrazol-5(4H)-one is dissolved in ethanol, and a solution of sodium acetate is added. The mixture is cooled to 0-5 °C. The freshly prepared diazonium salt solution is then added slowly to the pyrazolone solution with constant stirring. The reaction is allowed to proceed for 2-3 hours at low temperature.
-
Isolation and Purification: The precipitated colored product is filtered, washed thoroughly with water, and then recrystallized from a suitable solvent like ethanol or acetic acid to afford the pure 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one derivative.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol outlines a general method for determining the in vitro inhibitory potency of a compound against a specific kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (e.g., luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Rats or mice
-
Test compound
-
Carrageenan solution (1% in saline)
-
Plethysmometer
Procedure:
-
Animal Dosing: Administer the test compound or vehicle (control) to the animals, typically orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
A Researcher's Guide to the Validation of Pyrazole Synthesis Products: A Comparative Analysis of 1H and 13C NMR Spectroscopy
For researchers and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is paramount. Pyrazoles, a class of heterocyclic compounds prevalent in many pharmaceuticals, are no exception. While various analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, stands out as the gold standard for the structural elucidation of these molecules. This guide provides a comparative overview of using 1H and 13C NMR for the validation of pyrazole synthesis products, supported by experimental data and protocols.
Performance Comparison: NMR Spectroscopy vs. Other Techniques
The validation of a synthesized pyrazole derivative relies on a suite of analytical methods, each providing unique insights into the compound's identity and purity. While techniques like Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) are invaluable, NMR spectroscopy often provides the most definitive structural information.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| 1H NMR Spectroscopy | Provides information on the number of different types of protons, their chemical environment, and neighboring protons. | - High resolution and sensitivity- Provides detailed structural information (connectivity)- Relatively fast acquisition time | - Can have complex spectra with overlapping signals- Solvent signals can interfere |
| 13C NMR Spectroscopy | Determines the number of non-equivalent carbons and their chemical environment. | - Provides a direct count of unique carbon atoms- Less signal overlap than 1H NMR | - Lower natural abundance of 13C results in lower sensitivity and longer acquisition times- Does not typically show coupling information in standard experiments |
| FT-IR Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, C=N).[1] | - Fast and inexpensive- Good for confirming the presence or absence of key functional groups | - Provides limited information about the overall molecular structure- Can be difficult to interpret complex spectra |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern. | - High sensitivity- Provides accurate molecular weight information | - Does not provide detailed structural connectivity information- Isomeric compounds can be difficult to distinguish |
| Melting Point | Indicates the purity of a crystalline solid. | - Simple and inexpensive- A sharp melting point range suggests high purity | - Not applicable to non-crystalline compounds- An impure compound may have a depressed and broad melting point range |
Comparative 1H and 13C NMR Data for Substituted Pyrazoles
The chemical shifts observed in 1H and 13C NMR spectra are highly sensitive to the electronic environment of the nuclei. The following table summarizes typical chemical shift ranges for protons and carbons in a series of substituted 1-phenyl-1H-pyrazoles. These values can serve as a reference for researchers validating their synthesis products.
| Compound/Structure | 1H NMR Chemical Shifts (δ, ppm) | 13C NMR Chemical Shifts (δ, ppm) |
| 1,3-diphenyl-1H-pyrazole | H-4: ~6.8 ppmH-5: ~8.0 ppmPhenyl-H: 7.2-7.9 ppm | C-3: ~152 ppmC-4: ~107 ppmC-5: ~141 ppmPhenyl-C: 125-140 ppm |
| 3-methyl-1-phenyl-1H-pyrazole | H-4: ~6.2 ppmH-5: ~7.7 ppmCH3: ~2.3 ppmPhenyl-H: 7.2-7.5 ppm | C-3: ~149 ppmC-4: ~106 ppmC-5: ~139 ppmCH3: ~13 ppmPhenyl-C: 120-140 ppm |
| 5-methyl-1-phenyl-1H-pyrazole | H-3: ~7.5 ppmH-4: ~6.1 ppmCH3: ~2.4 ppmPhenyl-H: 7.2-7.5 ppm | C-3: ~139 ppmC-4: ~107 ppmC-5: ~148 ppmCH3: ~11 ppmPhenyl-C: 120-140 ppm |
| 1-phenyl-1H-pyrazole-4-carbaldehyde | H-3: ~8.2 ppmH-5: ~8.3 ppmCHO: ~9.9 ppmPhenyl-H: 7.4-7.8 ppm | C-3: ~142 ppmC-4: ~118 ppmC-5: ~140 ppmCHO: ~185 ppmPhenyl-C: 122-138 ppm |
Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole
The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[2][3][4][5][6]
Objective: To synthesize 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and validate its structure using 1H and 13C NMR spectroscopy.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Deuterated chloroform (CDCl3) for NMR analysis
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture under reflux in an ethanol solvent for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
-
Prepare a sample of the purified product by dissolving it in CDCl3 for NMR analysis.
Expected NMR Data:
-
1H NMR (CDCl3): δ 2.2 (s, 3H, CH3), 3.4 (s, 2H, CH2), 7.2-7.5 (m, 5H, Phenyl-H), 10.5 (br s, 1H, OH - enol form).
-
13C NMR (CDCl3): δ 15.0 (CH3), 40.0 (CH2), 120.0, 125.0, 129.0 (Phenyl-C), 158.0 (C-3), 160.0 (C=O). Note: The pyrazolone product can exist in tautomeric forms, which will be reflected in the NMR spectra.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and validation process.
Caption: Workflow for pyrazole synthesis and validation.
Conclusion
The structural validation of synthesized pyrazoles is a critical step in chemical and pharmaceutical research. While a multi-technique approach is often necessary for comprehensive characterization, 1H and 13C NMR spectroscopy remain the most powerful and informative methods for unambiguous structure determination. By understanding the principles of these techniques and having access to comparative data and reliable experimental protocols, researchers can confidently validate their synthetic products and advance their scientific endeavors.
References
A Researcher's Guide to Differentiating 1,3- and 1,5-Pyrazole Regioisomers by NMR Spectroscopy
For researchers in synthetic chemistry, particularly those involved in drug development, the unambiguous structural elucidation of pyrazole derivatives is a critical step. The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of two regioisomers: the 1,3- and 1,5-disubstituted pyrazoles. Distinguishing between these isomers is often challenging but can be reliably achieved using a suite of Nuclear Magnetic Resonance (NMR) techniques. This guide provides a comparative analysis of these methods, supported by experimental data and detailed protocols.
The differentiation of 1,3- and 1,5-pyrazole regioisomers primarily relies on the distinct electronic environments of the pyrazole ring's carbon and proton atoms, which are reflected in their NMR chemical shifts. Furthermore, two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), offer definitive proof of connectivity and spatial relationships, respectively.
Comparative Analysis of NMR Data
The key to distinguishing between the 1,3- and 1,5-isomers lies in identifying the NMR signals of the substituent at the 1-position and observing its correlation with the substituents at the 3- and 5-positions of the pyrazole ring.
1. 1H and 13C NMR Chemical Shifts:
The chemical shifts of the pyrazole ring protons and carbons are sensitive to the substitution pattern. While specific values depend on the nature of the substituents and the solvent used, general trends can be observed. For instance, the chemical shift of the C4 carbon is influenced by the substituents at the 3- and 5-positions.[1]
Table 1: Comparison of 1H and 13C NMR Chemical Shifts for Exemplary 1,3- and 1,5-Disubstituted Pyrazoles
| Isomer | Substituent (R1) | Substituent (R3/R5) | Nucleus | Chemical Shift (δ, ppm) | Reference |
| 1,3-Isomer | Phenyl | Methyl | C3 | ~151.4 | [1] |
| C5 | ~141.0 | [1] | |||
| CH3 | ~13 | [1] | |||
| 1,5-Isomer | Phenyl | Methyl | C3 | ~141.1 | [1] |
| C5 | ~149.7 | [1] | |||
| CH3 | ~10 | [1] |
Note: Chemical shifts are approximate and can vary based on substituents and experimental conditions.
2. 2D NMR Techniques for Unambiguous Assignment:
While 1D NMR provides initial clues, 2D NMR experiments are often necessary for conclusive differentiation.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is invaluable for identifying long-range (2-3 bond) correlations between protons and carbons. To distinguish the 1,3- and 1,5-isomers, the key correlation to observe is between the protons of the N1-substituent and the C3 or C5 carbon of the pyrazole ring.[2] In a 1,5-disubstituted pyrazole, a strong three-bond correlation will be observed between the protons of the N1-substituent and the C5 carbon.[2] Conversely, in a 1,3-disubstituted pyrazole, this correlation will be with the C3 carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A cross-peak between the protons of the N1-substituent and the protons of the substituent at the C5 position is indicative of a 1,5-regioisomer. The absence of this correlation, and potentially the presence of a correlation to the C3-substituent's protons, would suggest the 1,3-isomer.[3]
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the differentiation of 1,3- and 1,5-pyrazole regioisomers using NMR spectroscopy.
Caption: Logical workflow for differentiating pyrazole regioisomers.
Detailed Experimental Protocols
The following are generalized protocols for the key NMR experiments. Instrument-specific parameters should be optimized.
1. Sample Preparation:
-
Dissolve 5-10 mg of the pyrazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4]
-
Filter the solution into a standard 5 mm NMR tube.
2. 1H NMR Spectroscopy:
-
Apparatus: 400 MHz (or higher) NMR spectrometer.[5]
-
Procedure:
-
Tune and shim the instrument.
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
-
Process the data with appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
3. 13C NMR Spectroscopy:
-
Apparatus: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[5]
-
Procedure:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Process and reference the spectrum similarly to the 1H spectrum.
-
4. HMBC Spectroscopy:
-
Apparatus: 400 MHz (or higher) NMR spectrometer.[5]
-
Procedure:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp).
-
Optimize the long-range coupling delay (typically set to optimize for correlations from nJCH couplings of 4-10 Hz).
-
Acquire a sufficient number of scans for each increment in the indirect dimension.
-
Process the 2D data using appropriate window functions in both dimensions.
-
5. NOESY Spectroscopy:
-
Apparatus: 400 MHz (or higher) NMR spectrometer.[3]
-
Procedure:
-
Use a standard phase-sensitive gradient-selected NOESY pulse sequence (e.g., noesyesgpph).
-
Set the mixing time to an appropriate value (e.g., 500-800 ms) to observe the desired NOE correlations.
-
Acquire and process the 2D data.
-
By systematically applying these NMR techniques and carefully analyzing the resulting data, researchers can confidently and accurately determine the regiochemistry of their synthesized pyrazole compounds. This rigorous structural characterization is fundamental for understanding structure-activity relationships and advancing drug discovery programs.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. flore.unifi.it [flore.unifi.it]
Novel Pyrazole Compounds Demonstrate Potent Antimicrobial Activity, Rivaling Standard Drugs
For Immediate Release
[City, State] – In the global effort to combat antimicrobial resistance, newly synthesized pyrazole derivatives are emerging as significant contenders, with some demonstrating a broad spectrum of activity that is comparable or even superior to conventional antibiotics.[1] A comprehensive analysis of recent experimental data reveals that these heterocyclic compounds show potent inhibitory effects against a wide array of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1] This guide provides an objective comparison of the antimicrobial performance of various novel pyrazole derivatives against standard antibiotics, supported by quantitative data and detailed experimental protocols.
The escalating threat of multidrug-resistant microorganisms has catalyzed the search for new chemical entities with antimicrobial properties. Pyrazole, a five-membered heterocyclic ring system, has long been recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1][2] Recent research has focused on the synthesis and evaluation of novel pyrazole derivatives, leading to the discovery of compounds with remarkable antimicrobial efficacy.[1]
Comparative Antimicrobial Spectrum: Pyrazole Derivatives vs. Standard Antibiotics
The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[1] The following table summarizes the MIC values of representative pyrazole derivatives against a panel of clinically relevant bacteria and fungi, in comparison to standard antibiotics. Lower MIC values indicate greater potency.[1]
| Compound/Drug | Organism | MIC (µg/mL) | Standard Drug | Organism | MIC (µg/mL) |
| Novel Pyrazole Derivatives | Standard Drugs | ||||
| Compound 3 | Escherichia coli (Gram-negative) | 0.25[2][3] | Ciprofloxacin | Escherichia coli | 0.5[2] |
| Compound 4 | Streptococcus epidermidis (Gram-positive) | 0.25[2][3] | Ciprofloxacin | Streptococcus epidermidis | 4[2] |
| Compound 2 | Aspergillus niger (Fungus) | 1[2][3] | Clotrimazole | Aspergillus niger | 2[2] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12 ) | Escherichia coli 1924 | 1[4] | Moxifloxacin | Escherichia coli 1924 | 2[4] |
| Dihydrotriazine substituted pyrazole derivatives (40 ) | MRSA | 1[4] | Moxifloxacin | MRSA | 1[4] |
| Dihydrotriazine substituted pyrazole derivatives (40 ) | E. coli | 1[4] | Standard Antibiotics | E. coli | (Varies) |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Antibacterial | 62.5-125[5] | Chloramphenicol | Antibacterial | (Varies) |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Antifungal | 2.9-7.8[5] | Clotrimazole | Antifungal | (Varies) |
Note: '-' indicates data not available in the cited sources.[1]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antimicrobial activity of new compounds. The broth microdilution method is a widely accepted and utilized technique for this purpose.
Broth Microdilution Method for MIC Determination
-
Preparation of Microbial Inoculum:
-
Pure cultures of the test microorganisms are grown overnight on an appropriate agar medium.
-
Colonies are then suspended in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
This suspension is further diluted in the test medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
The novel pyrazole compounds and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
A series of two-fold dilutions of each compound are prepared in a 96-well microtiter plate using a nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared microbial suspension.
-
Positive control wells (containing medium and inoculum but no compound) and negative control wells (containing medium only) are included.
-
The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (typically 18-24 hours for bacteria, 48-72 hours for fungi).
-
-
Determination of MIC:
-
Following incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental process, the following diagram illustrates the workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow of the broth microdilution method for MIC determination.
Conclusion
The presented data underscores the significant potential of pyrazole derivatives as a promising class of antimicrobial agents.[1] Their broad-spectrum activity, including efficacy against resistant strains, highlights their importance in the quest for new antibiotics.[1] Several of the novel compounds exhibit potency that surpasses standard drugs, warranting further investigation and development. The methodologies outlined provide a robust framework for the continued validation of these and other novel antimicrobial candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Coupling Reactions for the Functionalization of Iodinated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key cross-coupling reactions for the functionalization of iodinated pyrazoles, a critical step in the synthesis of diverse therapeutic agents and complex molecular architectures.[1][2] The enhanced reactivity of the carbon-iodine bond makes iodinated pyrazoles versatile precursors for forming new carbon-carbon and carbon-heteroatom bonds.[1][2][3] This document offers a comparative analysis of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, supported by experimental data and detailed protocols to inform synthetic strategy and catalyst selection.
Introduction to Iodinated Pyrazoles in Drug Discovery
Pyrazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including kinase inhibitors.[1] The introduction of an iodine atom onto the pyrazole ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships and the optimization of drug candidates.[1][4] This guide focuses on the practical application of four major cross-coupling reactions for the derivatization of the pyrazole core.
General Experimental Workflow
The functionalization of pyrazoles via cross-coupling reactions typically follows a standardized workflow, from the initial iodination of the pyrazole core to the final purification of the coupled product.
References
Safety Operating Guide
Safe Disposal of 1H-Pyrazol-3-ol: A Procedural Guide for Laboratory Professionals
The proper disposal of 1H-Pyrazol-3-ol is critical for ensuring laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) detailing its explicit disposal protocol, a conservative approach is mandated. This involves treating this compound as a hazardous chemical waste and adhering to the general best practices for the disposal of pyrazole derivatives. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Protocol
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused product, reaction byproducts, contaminated solvents, and PPE, must be classified as hazardous chemical waste.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing this compound). Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
-
-
Containerization :
-
Solid Waste : Collect in a designated, leak-proof, and clearly labeled solid hazardous waste container. The container should be kept securely closed when not in use.
-
Liquid Waste : Use a dedicated, chemically compatible, and shatter-resistant container with a tight-fitting screw cap. Ensure the container is not overfilled; a headspace of at least 10% should be left to accommodate vapor expansion.
-
-
Labeling :
-
All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage :
-
Store sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area within the laboratory.
-
This area should be away from sources of ignition, heat, and incompatible materials.
-
-
Disposal :
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with the complete and accurate information from the waste container label.
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
-
Hazard Profile of Related Pyrazole Derivatives
| Compound Name | CAS Number | Key Hazard Statements | Disposal Considerations |
| 3-Iodo-1H-pyrazole | 4522-35-4 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] |
| 1-Methyl-1H-pyrazol-3-amine | 1904-31-0 | Causes skin and serious eye irritation. May cause respiratory irritation.[2] | Dispose of contents/container to an approved waste disposal plant.[2] |
| 1-(4-Chlorophenyl)-1H-pyrazol-3-ol | 76205-19-1 | Toxic to aquatic life with long lasting effects.[3] | Dispose of contents/container to an appropriate treatment and disposal facility.[3] |
| 3-Nitro-1H-pyrazole | 26621-44-3 | Harmful if swallowed. Causes serious eye irritation. | The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial generation to final removal from the laboratory.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1H-Pyrazol-3-ol
This guide provides crucial safety and logistical information for handling 1H-Pyrazol-3-ol, tailored for researchers, scientists, and professionals in drug development. The information is designed to build trust by providing value beyond the product itself, ensuring a safe laboratory environment.
Hazard Summary
Based on data from related pyrazole compounds, this compound should be treated as a substance that is potentially hazardous. Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] In some cases, related compounds are harmful if swallowed. Therefore, appropriate personal protective equipment and handling procedures are mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Required PPE | Recommended Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield should be used when there is a significant splash hazard. |
| Skin/Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and changed regularly, or immediately if contaminated. |
| Body | Laboratory Coat | A standard laboratory coat should be worn. For larger quantities or when there is a risk of significant exposure, a chemical-resistant apron or suit may be necessary. |
| Respiratory | Respirator (if necessary) | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate, or if dusts or aerosols are generated. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe working environment.
-
Preparation:
-
Ensure that a current safety data sheet for a closely related pyrazole compound is available and has been reviewed.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary equipment and reagents before starting work.
-
-
Handling:
-
Post-Handling:
-
Decontaminate the work area upon completion of the task.
-
Properly remove and dispose of contaminated PPE.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Disposal Plan
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains or waterways.
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as chemical waste.
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety department. These protocols should incorporate the specific hazards of this compound and the procedures outlined in this guide.
Visualizations
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
